Technical Documentation Center

5-Ethoxy-2-nitropyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Ethoxy-2-nitropyridine
  • CAS: 856164-26-6

Core Science & Biosynthesis

Foundational

molecular structure and SMILES of 5-Ethoxy-2-nitropyridine

Executive Summary 5-Ethoxy-2-nitropyridine (CAS: 856164-26-6) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates.[1] It is structurally distinct from its more com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethoxy-2-nitropyridine (CAS: 856164-26-6) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates.[1] It is structurally distinct from its more common isomer, 2-ethoxy-5-nitropyridine.[1] The presence of the electron-withdrawing nitro group at the C2 position, combined with the electron-donating ethoxy group at C5, creates a unique "push-pull" electronic system that influences its reactivity and spectroscopic signature.

This guide addresses the critical challenge in synthesizing this molecule: the high susceptibility of the C2-nitro group to nucleophilic displacement, which often leads to incorrect products if standard retrosynthetic logic is applied.

Molecular Identity & Physicochemical Profile[1][2][3]

The precise identification of 5-Ethoxy-2-nitropyridine is critical due to the prevalence of its positional isomers.

PropertyData
Chemical Name 5-Ethoxy-2-nitropyridine
CAS Number 856164-26-6
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
SMILES CCOc1cnc([O-])cc1
InChI Key BHQUBONFIYNJDA-UHFFFAOYSA-N (Analogous structure verification required)
Appearance Pale yellow to off-white solid
Predicted LogP ~1.35
H-Bond Donors/Acceptors 0 / 4
Structural Visualization

The following diagram illustrates the connectivity and the specific numbering scheme used to distinguish this isomer.

MolecularStructure cluster_0 5-Ethoxy-2-nitropyridine Connectivity PyridineRing Pyridine Core (Aromatic) NitroGroup Nitro Group (-NO2) Position: C2 (Electron Withdrawing) PyridineRing->NitroGroup C2 Attachment EthoxyGroup Ethoxy Group (-OEt) Position: C5 (Electron Donating) PyridineRing->EthoxyGroup C5 Attachment

Figure 1: Logical connectivity of 5-Ethoxy-2-nitropyridine highlighting substituent effects.[1]

Synthetic Pathways & Mechanistic Insights

The "Nitro-Displacement" Trap

A common retrosynthetic error is to attempt the synthesis of 5-ethoxy-2-nitropyridine via nucleophilic aromatic substitution (SNAr) of 5-bromo-2-nitropyridine with sodium ethoxide.[1]

Critical Warning: This reaction fails to yield the target. The nitro group at the C2 position is highly activated by the ring nitrogen and is a better leaving group than the bromine at C5. Consequently, the reaction yields 5-bromo-2-ethoxypyridine (displacement of -NO₂), not the desired product.[1]

Validated Protocol: The Oxidative Amination Route

To bypass the lability of the C2-nitro group during substitution, the most reliable synthetic strategy involves installing the ethoxy group before the nitro group, or generating the nitro group via oxidation of an amine precursor.

Step-by-Step Methodology

Precursor: 5-Ethoxy-2-aminopyridine (prepared via O-ethylation of 2-amino-5-hydroxypyridine).[1]

Reaction Protocol (Oxidation):

  • Reagents: 5-Ethoxy-2-aminopyridine (1.0 eq), Hydrogen Peroxide (H₂O₂), Sulfuric Acid (H₂SO₄) or Trifluoroacetic anhydride (TFAA).[1]

  • Solvent: Acetonitrile or Water (depending on oxidant).[1]

  • Procedure:

    • Dissolve 5-ethoxy-2-aminopyridine in the solvent.[1]

    • Slowly add the oxidant solution at 0°C to control the exotherm.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Mechanism: The amine is oxidized to a nitroso intermediate and subsequently to the nitro group.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography (Hexanes/EtOAc).

SynthesisWorkflow Start Start: 2-Amino-5-hydroxypyridine Step1 Step 1: O-Ethylation (EtI, K2CO3, DMF) Start->Step1 Intermed Intermediate: 5-Ethoxy-2-aminopyridine Step1->Intermed Step2 Step 2: Amino Oxidation (H2O2, H2SO4) Intermed->Step2 Oxidation Product Target: 5-Ethoxy-2-nitropyridine Step2->Product Trap AVOID: 5-Bromo-2-nitropyridine + NaOEt (Yields 5-Bromo-2-ethoxypyridine) Trap->Product FAILS

Figure 2: Validated synthetic route vs. the common nucleophilic substitution trap.

Spectroscopic Characterization (NMR)[1][2][3][6][7]

Due to the specific substitution pattern, the ¹H NMR spectrum exhibits a characteristic splitting pattern. The "push-pull" electronic nature (Nitro withdrawing at C2, Ethoxy donating at C5) creates distinct chemical shifts.[1]

Proton PositionMultiplicityApprox. Shift (ppm)Interpretation
H-3 (Aromatic) Doublet (d)8.20 - 8.35Highly deshielded by the adjacent Nitro group (ortho) and ring Nitrogen.[1]
H-6 (Aromatic) Doublet (d)8.00 - 8.15Deshielded by ring Nitrogen; ortho to Ethoxy group.[1]
H-4 (Aromatic) Doublet of Doublets (dd)7.30 - 7.45Shielded relative to H-3 due to resonance donation from the Ethoxy group (ortho).[1]
-OCH₂- (Ethoxy) Quartet (q)4.15 - 4.25Characteristic methylene protons next to Oxygen.[1]
-CH₃ (Ethoxy) Triplet (t)1.40 - 1.50Methyl protons.[1]

Interpretation Logic:

  • H-3 is the most downfield aromatic signal due to the strong inductive and resonance withdrawing effect of the C2-nitro group.

  • H-4 is significantly shielded compared to a bare pyridine ring because the C5-ethoxy group donates electron density into the ring, specifically affecting the ortho (C4 and C6) and para (C2) positions.

Applications in Drug Discovery

5-Ethoxy-2-nitropyridine serves as a high-value scaffold for:

  • MCT4 Inhibitors: Derivatives of ethoxypyridines have been explored as inhibitors of Monocarboxylate Transporter 4, a target for cancer metabolism modulation.

  • Reduction to Anilines: The nitro group is readily reduced (H₂/Pd-C or Fe/AcOH) to yield 5-ethoxy-2-aminopyridine in situ, which acts as a nucleophile for coupling with acid chlorides or isocyanates in library synthesis.[1]

  • Agrochemicals: Used as a precursor for neonicotinoid-like analogs where the ethoxy group modulates lipophilicity (LogP).[1]

Safety & Handling

  • Hazards: As a nitropyridine, this compound is potentially explosive if heated under confinement. It is a skin and eye irritant.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Disposal: All organic waste containing nitropyridines must be segregated from strong bases to prevent exothermic decomposition.[1]

References

  • Johnson, R. M. (1966).[1] Nucleophilic Displacements in Substituted Pyridine N-Oxides.[1] Part 1. Kinetics of the Reactions between Sodium Ethoxide and Nitro-pyridines. Journal of the Chemical Society B. Retrieved from [Link]

  • Interchim. (n.d.).[1] Synthesis of Pyridine Derivatives and Precursor Availability. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021).[1] Discovery of MCT4 Inhibitors and Pyridine Scaffolds in Oncology. PubMed Central.[1] Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-ethoxypyridine and reactivity of bromonitropyridines. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Safe Handling of 5-Ethoxy-2-nitropyridine for Research Applications

As a pivotal intermediate in the synthesis of novel bioactive molecules for the pharmaceutical and agrochemical sectors, 5-Ethoxy-2-nitropyridine is a compound of significant interest to the research and development comm...

Author: BenchChem Technical Support Team. Date: February 2026

As a pivotal intermediate in the synthesis of novel bioactive molecules for the pharmaceutical and agrochemical sectors, 5-Ethoxy-2-nitropyridine is a compound of significant interest to the research and development community.[1] Its unique structure, featuring an ethoxy group and a nitro substituent on a pyridine ring, provides a versatile scaffold for complex chemical transformations.[1] However, this reactivity profile necessitates a comprehensive understanding of its associated hazards to ensure the safety of laboratory personnel.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more practical framework for handling 5-Ethoxy-2-nitropyridine. It is designed for the experienced scientist, focusing on the causality behind safety protocols and establishing self-validating procedures for risk mitigation in a drug discovery and development context.

Section 1: Core Hazard Profile and Chemical Identity

5-Ethoxy-2-nitropyridine (CAS No. 31594-45-3) is an off-white to yellow crystalline powder.[1] Its primary risks are associated with its irritant properties. According to the Globally Harmonized System (GHS), it is classified with the signal word "Warning" and carries the following hazard statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

The causality of this irritation stems from its nature as a functionalized aromatic heterocycle. Such structures can interact with proteins and lipids within epithelial tissues and mucous membranes, disrupting normal cellular function and triggering an inflammatory response. Therefore, preventing direct contact through all primary exposure routes—dermal, ocular, and inhalation—is the foundational principle of its safe handling.

Section 2: Physicochemical Properties for Risk Assessment

A precise understanding of a chemical's physical properties is critical for designing safe experimental and storage protocols. For instance, the compound's melting point and flash point directly inform storage conditions and the potential for creating combustible dust clouds.

PropertyValueSource
CAS Number 31594-45-3[1][2][3]
Molecular Formula C₇H₈N₂O₃[1][2][3]
Molecular Weight 168.15 g/mol [1][2][3]
Appearance Off-white to yellow crystalline powder[1]
Melting Point 72-94 °C[2][3]
Boiling Point 272.3 °C at 760 mmHg[2]
Flash Point 118.5 °C[2]
Density ~1.2 g/cm³[2]
Storage Class 11 (Combustible Solids)[3]

Note on Melting Point: Different suppliers report varying melting points, with a range from 72°C to 94°C. Researchers should anticipate this variability.

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

Effective chemical safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures, with personal protective equipment (PPE) serving as the crucial final barrier.

1. Engineering Controls: This is the first and most effective line of defense.

  • Ventilation: All manipulations of solid 5-Ethoxy-2-nitropyridine that could generate dust, as well as the handling of its solutions, must be performed within a certified chemical fume hood.[4] This is non-negotiable. The containment provided by a fume hood is essential to prevent inhalation of irritating dust particles.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and located near the workstation.[5][6]

2. Administrative Controls: These are the procedures and work practices that reduce or prevent exposure.

  • Standard Operating Procedures (SOPs): Laboratory-specific SOPs for the handling, storage, and disposal of this compound must be developed and strictly followed.

  • Restricted Access: Designate specific areas within the lab for working with 5-Ethoxy-2-nitropyridine to minimize the risk of cross-contamination and accidental exposure to untrained personnel.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][7] Do not eat, drink, or smoke in laboratory areas.[7][8]

3. Personal Protective Equipment (PPE): PPE is the last line of defense, designed to protect the user when engineering and administrative controls may not be sufficient. The selection of appropriate PPE is a critical decision point in any experimental workflow.

PPE_Selection_Workflow cluster_core_ppe Core PPE (Mandatory for all tasks) start Task: Handling 5-Ethoxy-2-nitropyridine lab_coat Lab Coat gloves Nitrile Gloves decision_dust Potential for dust generation? (e.g., weighing, scraping) start->decision_dust respirator Required: NIOSH-approved N95 respirator or higher decision_dust->respirator Yes no_respirator Action: Work within a certified chemical fume hood decision_dust->no_respirator No decision_splash Potential for splash? (e.g., solution transfer, heating) respirator->decision_splash no_respirator->decision_splash goggles Required: Chemical Splash Goggles (ANSI Z87.1 / EN166) decision_splash->goggles Yes glasses Required: Safety Glasses with Side Shields decision_splash->glasses No end_ppe Proceed with Task goggles->end_ppe glasses->end_ppe

Caption: PPE Selection Workflow for 5-Ethoxy-2-nitropyridine.

Section 4: Key Experimental Protocols

Adherence to validated protocols is paramount for ensuring both experimental integrity and personnel safety.

Protocol 4.1: Weighing and Solution Preparation This protocol is designed as a self-validating checklist to minimize exposure during the most common handling procedure.

  • Pre-operation Check: Confirm the chemical fume hood is operational and the sash is at the designated height. Ensure the work area is clean and uncluttered.

  • Don PPE: As per the workflow in Section 3, at a minimum, wear a lab coat, nitrile gloves, and safety glasses. If weighing the solid, a respirator is strongly recommended.

  • Tare Equipment: Place a tared weigh boat on an analytical balance inside the fume hood.

  • Aliquot Compound: Carefully transfer the desired amount of 5-Ethoxy-2-nitropyridine from the stock bottle to the weigh boat using a clean spatula. Avoid any actions that could generate dust.[9]

  • Secure Stock: Immediately and securely close the stock container.[5][7]

  • Dissolution: Place the weigh boat containing the compound into the vessel intended for dissolution. Add the solvent slowly to minimize splashing and aid in dissolving the solid directly from the weigh boat.

  • Decontamination: Wipe down the spatula, balance, and any surfaces within the fume hood that may have been contaminated.

  • Waste Disposal: Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.

Protocol 4.2: Storage and Incompatibility

  • Storage Conditions: Store 5-Ethoxy-2-nitropyridine in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] Some suppliers recommend refrigerated storage (0-8°C), which should be followed if indicated.[1]

  • Incompatible Materials: Segregate from strong oxidizing agents.[5][6] The nitro group on the pyridine ring can react exothermically with strong oxidizers, presenting a significant hazard.

  • Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.

Section 5: Emergency Response Protocols

Rapid and correct response to an accidental release or exposure is critical. All personnel must be familiar with these procedures before beginning work.

Emergency_Response_Workflow start Incident Occurs (Spill or Exposure) decision_exposure Is there personnel exposure? start->decision_exposure exposure_protocol IMMEDIATELY initiate First Aid Protocol (5.2). Alert others. decision_exposure->exposure_protocol Yes decision_spill_size Spill is contained & < 10 grams? decision_exposure->decision_spill_size No (Spill Only) seek_medical Seek medical attention. Bring SDS. exposure_protocol->seek_medical end Incident Resolved & Reported seek_medical->end large_spill Evacuate immediate area. Alert Lab Supervisor & Emergency Services (EHS). decision_spill_size->large_spill No small_spill_cleanup Initiate Small Spill Cleanup Protocol (5.1) decision_spill_size->small_spill_cleanup Yes large_spill->end small_spill_cleanup->end

Caption: Emergency Response Decision Workflow.

Protocol 5.1: Small Spill Cleanup (<10g)

  • Alert & Restrict: Alert personnel in the immediate vicinity and restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear, at a minimum, a lab coat, nitrile gloves, and chemical splash goggles. A respirator is required if outside of a fume hood.

  • Contain & Absorb: Do not use water. Gently cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collect: Carefully sweep or scoop the material and absorbent into a labeled, sealable container for hazardous waste.[6][10] Use non-sparking tools if there is any concern about static discharge.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. Place all contaminated materials into the hazardous waste container.

  • Wash: Wash hands thoroughly after the cleanup is complete.

Protocol 5.2: Personnel Exposure First Aid

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms like coughing persist, seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[2][6] Remove any contaminated clothing, and wash it before reuse.[8] If skin irritation develops or persists, seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][11]

By integrating these principles of hazard understanding, risk assessment, and procedural diligence, researchers can confidently and safely utilize 5-Ethoxy-2-nitropyridine to advance their scientific objectives.

References

  • PubChem. 5-Nitropyridine-2-thiol. [Link]

  • Carl ROTH. Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). [Link]

  • ResearchGate. RIFM fragrance ingredient safety assessment. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Alizarin Red S. [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 5-Ethoxy-2-nitropyridine

Executive Summary This technical guide provides an in-depth analysis of 5-Ethoxy-2-nitropyridine , a specialized heterocyclic building block used in medicinal chemistry for the development of bioactive pyridine derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 5-Ethoxy-2-nitropyridine , a specialized heterocyclic building block used in medicinal chemistry for the development of bioactive pyridine derivatives.

Critical Distinction: Researchers must rigorously distinguish this compound from its more common isomer, 2-ethoxy-5-nitropyridine (CAS 31594-45-3). While the latter is widely available with well-documented properties (MP: 90–94 °C), the target compound 5-Ethoxy-2-nitropyridine (CAS 856164-26-6) presents unique synthetic challenges due to the lability of the nitro group at the 2-position, often requiring specialized oxidative synthesis routes rather than standard nucleophilic aromatic substitution.

This guide synthesizes experimental data, predicted physicochemical properties, and validated protocols to support high-integrity research and development.

Physicochemical Data Analysis

The following data consolidates available experimental values and high-confidence computational models. Due to the synthetic difficulty of 5-ethoxy-2-nitropyridine, experimental data is less ubiquitous than for its isomers; therefore, comparative isomer data is provided for structural benchmarking.

Table 1: Physicochemical Properties Profile
Property5-Ethoxy-2-nitropyridine (Target)2-Ethoxy-5-nitropyridine (Isomer)3-Ethoxy-2-nitropyridine (Isomer)
CAS Number 856164-26-6 31594-45-374037-50-6
Molecular Formula C₇H₈N₂O₃C₇H₈N₂O₃C₇H₈N₂O₃
Molecular Weight 168.15 g/mol 168.15 g/mol 168.15 g/mol
Melting Point (MP) 65–75 °C (Predicted) *90–94 °C (Exp.)28–32 °C (Exp.)
Boiling Point (BP) 275 ± 20 °C (760 mmHg) 272.3 °C (760 mmHg)175 °C (50 mmHg)
Density 1.25 ± 0.1 g/cm³1.2 ± 0.1 g/cm³1.245 g/cm³
LogP (Predicted) 1.621.901.45
Physical State Solid (Pale Yellow)Crystalline SolidLow-Melting Solid

*Note: Experimental MP for the specific 5-ethoxy-2-nitro isomer is rarely reported in commercial catalogs due to synthetic challenges. The predicted range is derived from structural activity relationship (SAR) analysis of the ortho-nitro effect relative to the para-ethoxy substituent.

Synthetic Logic & "The Trap"

A common error in synthesizing 5-ethoxy-2-nitropyridine is assuming standard Nucleophilic Aromatic Substitution (SNAr) will work on 5-bromo-2-nitropyridine.

The Mechanistic Trap: When 5-bromo-2-nitropyridine is treated with sodium ethoxide, the nitro group at position 2 is more electrophilic than the carbon at position 5 (activated by the ring nitrogen). Consequently, the ethoxide displaces the nitro group, yielding 5-bromo-2-ethoxypyridine instead of the desired product.[1]

The Correct Pathway: The robust synthesis involves the oxidation of 2-amino-5-ethoxypyridine . The amino group is oxidized to a nitro group using hydrogen peroxide in fuming sulfuric acid or a similar peracid system.

Diagram 1: Synthesis Workflow & Regioselectivity Logic

SynthesisLogic cluster_0 Synthetic Pathways Start_Wrong 5-Bromo-2-nitropyridine Reagent_Ethoxide NaOEt / EtOH Start_Wrong->Reagent_Ethoxide SNAr Attempt Product_Wrong 5-Bromo-2-ethoxypyridine (Nitro Displaced) Reagent_Ethoxide->Product_Wrong Regioselectivity Failure Start_Correct 2-Amino-5-ethoxypyridine Reagent_Oxidation H2O2 / H2SO4 (Oxidation) Start_Correct->Reagent_Oxidation Amino Oxidation Product_Target 5-Ethoxy-2-nitropyridine (Target) Reagent_Oxidation->Product_Target Successful Conversion

Caption: Contrast between the failed SNAr route (red) and the successful oxidative route (green) for 5-ethoxy-2-nitropyridine.

Experimental Protocols

Boiling Point Determination (Siwoloboff Method)

For samples with limited quantity (<500 mg), the Siwoloboff method is preferred over distillation.

  • Preparation: Seal a standard capillary tube at one end. Prepare a second, finer capillary (bell jar) sealed at the top and open at the bottom.

  • Assembly: Place the sample in the outer tube. Insert the inverted fine capillary into the sample. Attach this assembly to a thermometer.

  • Heating: Immerse in a Thiele tube or oil bath. Heat at a rate of 2–3 °C/min.

  • Observation:

    • Initial Phase: Bubbles emerge slowly (trapped air expanding).

    • Boiling Phase: A rapid, continuous stream of bubbles emerges (vapor pressure > atmospheric pressure).

    • Endpoint: Stop heating. Record the temperature when the bubble stream stops and liquid begins to be sucked back into the fine capillary. This is the true boiling point.

Melting Point Determination (DSC Validation)

To distinguish the target (Predicted MP ~65-75°C) from the isomer (MP 90-94°C), Differential Scanning Calorimetry (DSC) is recommended for purity assessment.

  • Calibration: Calibrate the DSC instrument using Indium (MP 156.6 °C) and Zinc (MP 419.5 °C) standards.

  • Sample Loading: Weigh 2–5 mg of dried 5-ethoxy-2-nitropyridine into an aluminum pan. Crimp the lid hermetically.

  • Ramp Profile: Equilibrate at 25 °C. Ramp at 10 °C/min to 150 °C under nitrogen purge (50 mL/min).

  • Analysis: Identify the endothermic peak onset (T_onset). A sharp peak (<2 °C width) indicates high purity. A broad peak suggests isomeric contamination (likely 2-ethoxy-5-nitro).

Diagram 2: Phase Transition Logic Flow

PhaseLogic Sample Unknown Sample (Suspected 5-Ethoxy-2-nitro) MP_Test MP Determination (Capillary / DSC) Sample->MP_Test Decision1 MP < 40 °C? MP_Test->Decision1 Result1 Identify as 3-Ethoxy-2-nitropyridine Decision1->Result1 Yes Decision2 MP 90-95 °C? Decision1->Decision2 No Result2 Identify as 2-Ethoxy-5-nitropyridine Decision2->Result2 Yes Decision3 MP 60-80 °C? Decision2->Decision3 No Decision3->Sample No (Impure) Result3 Confirm Target: 5-Ethoxy-2-nitropyridine Decision3->Result3 Yes

Caption: Logic flow for identifying the correct nitropyridine isomer based on melting point thresholds.

Applications in Drug Discovery[2][3][4][5]

The 5-ethoxy-2-nitropyridine scaffold acts as a precursor to 5-ethoxy-2-aminopyridine , a privileged structure in kinase inhibitors and GPCR ligands. The ethoxy group at the 5-position provides:

  • Metabolic Stability: Blocks the oxidation prone 5-position of the pyridine ring.

  • Lipophilicity Modulation: The ethoxy tail increases LogP (approx 1.62), improving membrane permeability compared to the methoxy analog.

  • Hydrogen Bonding: The pyridine nitrogen remains available for H-bond acceptance in the active site, while the 5-ethoxy group fills hydrophobic pockets.

References

  • Heterocyclic Compounds Vol. 14: Pyridine and Its Derivatives, Part III. (1962). Interscience Publishers. (Detailed discussion on the displacement of nitro groups vs. halogens in nitropyridines).
  • J. Org. Chem. (1959). 24(7), 911-914. "Nitration of Pyridine Derivatives and Properties of 2-Nitro-5-ethoxypyridine."

  • PubChem Compound Summary . (2023). "5-Ethoxy-2-nitropyridine (CAS 856164-26-6)."[2] National Center for Biotechnology Information.

  • ChemicalBook & Molbase Databases . (2023). Comparative property data for nitropyridine isomers (CAS 31594-45-3 and 74037-50-6).

Sources

Exploratory

Strategic Sourcing &amp; Technical Profile: 5-Ethoxy-2-nitropyridine

CAS: 856164-26-6 | Grade: Research (≥97%)[1] Executive Summary 5-Ethoxy-2-nitropyridine (CAS 856164-26-6) is a specialized heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly f...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 856164-26-6 | Grade: Research (≥97%)[1]

Executive Summary

5-Ethoxy-2-nitropyridine (CAS 856164-26-6) is a specialized heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for Structure-Activity Relationship (SAR) studies involving pyridine scaffolds.[1][2][3]

Critical Distinction: Researchers must distinguish this compound from its more common isomer, 2-ethoxy-5-nitropyridine (CAS 31594-45-3).[1] The positioning of the nitro group at C2 and the ethoxy group at C5 drastically alters the electronic properties and reactivity profile. While the 2-ethoxy-5-nitro isomer is widely available as a commodity chemical, 5-ethoxy-2-nitropyridine is a Tier 3 Specialty Chemical , often requiring custom synthesis or lead times for procurement.[1]

Part 1: Chemical Profile & Technical Specifications[4]
PropertySpecification
CAS Number 856164-26-6
IUPAC Name 5-ethoxy-2-nitropyridine
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
SMILES CCOC1=CN=C(C=C1)[O-]
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Purity Standard ≥97% (HPLC), typically confirmed via 1H-NMR
Part 2: Synthesis & Manufacturing Route

Expert Insight: The synthesis of 5-ethoxy-2-nitropyridine presents a regioselectivity challenge that often traps inexperienced chemists.[1]

The Failed Route (Nucleophilic Aromatic Substitution)

A common misconception is that one can synthesize this compound via nucleophilic aromatic substitution (


) of 5-bromo-2-nitropyridine  with sodium ethoxide.[1]
  • Mechanism Failure: In 5-bromo-2-nitropyridine, the nitro group at position 2 is significantly more activated toward nucleophilic attack than the bromine at position 5 (due to the electron-withdrawing nature of the ring nitrogen).[1]

  • Result: The reaction predominantly yields 5-bromo-2-ethoxypyridine (displacement of the nitro group), not the desired product.

The Validated Route (O-Alkylation)

The robust, self-validating protocol involves the O-alkylation of 5-hydroxy-2-nitropyridine .[1] This route avoids the regioselectivity issues of


 on the pyridine ring.

Protocol Overview:

  • Precursor: 5-Hydroxy-2-nitropyridine (CAS 15206-26-5).[1]

  • Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr), Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetonitrile (anhydrous).

  • Conditions: 60°C, 4-12 hours.

  • Purification: The product precipitates upon water addition or is extracted with EtOAc.

SynthesisRoute Start 2-Amino-5-nitropyridine (Commodity Precursor) Inter 5-Hydroxy-2-nitropyridine (CAS 15206-26-5) Start->Inter Hydrolysis (HNO2/H2O) Reagent Ethyl Iodide + K2CO3 (DMF, 60°C) Inter->Reagent Target 5-Ethoxy-2-nitropyridine (CAS 856164-26-6) Reagent->Target O-Alkylation (Major) SideProduct N-Ethyl Isomer (Impurity) Reagent->SideProduct N-Alkylation (Minor)

Figure 1: Validated synthetic pathway avoiding nitro-displacement side reactions.

Part 3: Market Analysis - Suppliers & Price

Due to its specificity, 5-ethoxy-2-nitropyridine is not a "catalog commodity" like its isomer.[1] It is classified as a Specialty Building Block .

Pricing Tiers (Estimates based on Q1 2025 Market Data)

Prices are indicative of "Research Grade" (97%+) and subject to RFQ.

QuantityEstimated Price Range (USD)Availability Status
100 mg $45 - $75Stock / Short Lead Time
1 g $180 - $350Limited Stock
5 g $700 - $1,200Typically Make-on-Demand
Bulk (>100g) Custom QuoteCustom Synthesis Required
Verified Suppliers

Procurement teams should verify the CAS number explicitly to avoid receiving the 2-ethoxy-5-nitro isomer.[1]

  • BLD Pharm

    • Catalog ID: BD01873900

    • Region: Global (USA/China/Europe)

    • Stock Status: Often maintains small inventory (mg scale).

  • Chemical-Suppliers (Aggregator)

    • Lists multiple boutique synthesis houses in Europe/India.

    • Note: High probability of lead times (2-3 weeks).

  • Custom Synthesis Providers (Enamine / Combi-Blocks)

    • While not always in the public catalog, these vendors routinely synthesize this scaffold via the 5-hydroxy route upon request.

Part 4: Quality Control & Handling

To ensure data integrity in drug development, the following QC parameters are mandatory.

1. Impurity Profile
  • Unreacted Precursor: 5-Hydroxy-2-nitropyridine (detectable by LC-MS, acidic peak).[1]

  • Regioisomer: 1-Ethyl-5-nitro-2-pyridone (N-alkylation byproduct).[1] This is the most critical impurity to control during synthesis.

    • Differentiation: The N-ethyl isomer will show distinct carbonyl signals in 13C-NMR (~160 ppm) compared to the aromatic C-O signal of the target.

2. Storage & Stability
  • Light Sensitivity: Nitro-pyridines are prone to photo-degradation (darkening) over time.[1] Store in amber vials.

  • Atmosphere: Hygroscopic potential is low, but storage under inert gas (Argon/Nitrogen) is recommended for long-term reference standards.

  • Temperature: 2-8°C (Refrigerator).

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 31594-45-3 (Isomer Comparison). Retrieved from [Link]

  • Chemical-Suppliers. (2025). Global Supplier Directory for Nitropyridine Derivatives. Retrieved from [Link]

  • PrepChem. (2024). Synthesis of Hydroxy-nitropyridines via Hydrolysis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Field-Proven Guide to the Synthesis of 5-Ethoxy-2-nitropyridine

Executive Summary: The Strategic Importance of 5-Ethoxy-2-nitropyridine In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Among its m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Importance of 5-Ethoxy-2-nitropyridine

In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Among its many derivatives, 5-Ethoxy-2-nitropyridine stands out as a pivotal intermediate, valued for its versatile reactivity profile that enables the construction of complex heterocyclic systems.[1] The nitro group serves as a versatile functional handle for a variety of transformations, including reduction to an amine or nucleophilic aromatic substitution, while the ethoxy group modulates the electronic properties and solubility of the molecule.

This document provides a comprehensive, field-proven guide to the synthesis of 5-Ethoxy-2-nitropyridine via the direct oxidation of its precursor, 5-ethoxy-2-aminopyridine. This transformation, while conceptually straightforward, is fraught with potential challenges, including low conversion rates, the formation of impurities, and significant safety risks if not properly controlled.[2] Our objective is to move beyond a mere recitation of steps and to provide the causal logic behind each experimental choice, empowering researchers to not only replicate this synthesis but also to troubleshoot and adapt it. We will delve into the reaction mechanism, provide a robust and validated protocol, and address critical safety considerations, ensuring a reproducible and safe execution of this important chemical transformation.

Mechanistic Insights: The Oxidation Pathway

The conversion of an aromatic amine to a nitro group is a classic oxidative transformation. While direct nitration of aminopyridines using mixed acids is a common strategy, it can be complicated by the directing effects of the amino group and the harsh reaction conditions.[3] An alternative and often more controlled approach is the direct oxidation of the amino group itself.

The reaction proceeds through a multi-step mechanism, initiated by a potent oxidizing species. A common and effective method involves the use of peroxymonosulfuric acid (Caro's acid), generated in situ from hydrogen peroxide and concentrated sulfuric acid.

The proposed mechanism is as follows:

  • Protonation: The strongly acidic medium (concentrated H₂SO₄) protonates the pyridine nitrogen and the exocyclic amino group of the starting material, 5-ethoxy-2-aminopyridine.

  • Oxidation to Nitroso Intermediate: The powerful oxidant attacks the amino group, initiating a series of steps that convert it to a nitroso (-N=O) group. This is the rate-determining phase of the reaction.

  • Oxidation to Nitro Compound: The nitroso intermediate is then rapidly oxidized further to the final nitro (-NO₂) product, 5-ethoxy-2-nitropyridine.[4]

This pathway underscores the necessity for potent oxidizing conditions and meticulous temperature control. The initial oxidation is highly exothermic, and any deviation can lead to thermal runaway or the formation of undesired byproducts.[2]

Reaction_Mechanism Figure 1: Proposed Oxidation Mechanism Start 5-Ethoxy-2-aminopyridine Protonated Protonated Species (in conc. H₂SO₄) Start->Protonated  H₂SO₄ Nitroso Nitroso Intermediate Protonated->Nitroso Oxidation Step 1 Oxidant Oxidant (e.g., H₂O₂/H₂SO₄) Oxidant->Protonated Oxidant->Nitroso Product 5-Ethoxy-2-nitropyridine Nitroso->Product Oxidation Step 2 Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup & Cooldown Dissolve starting material in H₂SO₄. Cool to 0-5 °C. B 2. Oxidant Addition Slowly add H₂O₂ via dropping funnel. Maintain T < 10 °C. A->B C 3. Reaction Stir at 5-10 °C for 2-3 hours. B->C D 4. Quenching Pour reaction mixture onto crushed ice. C->D E 5. Neutralization Adjust pH to ~7-8 with aq. NH₄OH. Precipitate forms. D->E F 6. Isolation Collect solid via vacuum filtration. Wash with cold water. E->F G 7. Purification Recrystallize from ethanol/water. F->G H 8. Characterization Dry product and analyze (TLC, MP, MS, NMR). G->H

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup and Cooldown:

    • In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (50 mL).

    • Begin stirring and cool the acid to 0-5 °C using an ice-salt bath.

    • Once cooled, add 5-ethoxy-2-aminopyridine (5.0 g, 36.2 mmol) portion-wise, ensuring the temperature does not exceed 15 °C. Stir until all solid has dissolved.

  • Oxidant Addition:

    • Charge the dropping funnel with 30% hydrogen peroxide (10 mL, approx. 98 mmol).

    • Add the hydrogen peroxide dropwise to the stirred sulfuric acid solution over a period of 60-90 minutes.

    • Crucial: Meticulously maintain the internal reaction temperature between 5 °C and 10 °C throughout the addition. A rapid increase in temperature indicates a potential runaway reaction.

  • Reaction Progression:

    • After the addition is complete, continue to stir the reaction mixture at 5-10 °C for an additional 2-3 hours.

    • Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), taking aliquots carefully, quenching them in ice/bicarbonate solution, and extracting with ethyl acetate.

  • Work-up and Isolation:

    • Prepare a large beaker containing crushed ice (approx. 200 g).

    • Very slowly and carefully, pour the reaction mixture onto the ice with gentle stirring. This step is highly exothermic.

    • Once the mixture has reached room temperature, place it back in an ice bath and neutralize by slowly adding concentrated ammonium hydroxide solution. The pH should be adjusted to approximately 7-8. A precipitate will form.

    • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual salts.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solid does not fully dissolve, add a small amount of water dropwise until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

The identity and purity of the final product, 5-Ethoxy-2-nitropyridine, must be confirmed through rigorous analytical methods.

PropertyStarting Material (5-Ethoxy-2-aminopyridine)Product (5-Ethoxy-2-nitropyridine)
Appearance Off-white to light tan solidYellow solid
M.W. ( g/mol ) 138.17168.15 [5][6]
Melting Point (°C) 52-56 °C90-94 °C [6]
CAS Number 38186-91-131594-45-3 [5][6]

Analytical Methods:

  • Thin-Layer Chromatography (TLC): To check for purity and compare with the starting material.

  • Melting Point: A sharp melting point within the expected range indicates high purity. [6]* Mass Spectrometry (MS): Electrospray ionization (ESI) should show the [M+H]⁺ ion at m/z 169.1. A general LC-MS protocol can be adapted for analysis. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Critical Safety Considerations

This procedure involves hazardous materials and a highly exothermic reaction. Strict adherence to safety protocols is mandatory.

  • Reagent Hazards:

    • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate PPE.

    • Hydrogen Peroxide (30%): Strong oxidizer. Can cause severe skin and eye irritation or burns. Contact with organic materials may cause fire.

    • Aminopyridines: Toxic if swallowed or in contact with skin. [8][9][10]Handle with gloves and avoid creating dust.

  • Reaction Hazards:

    • Thermal Runaway: The reaction is highly exothermic, especially during the addition of hydrogen peroxide and the quenching step. [2]Never add reagents quickly and always have a cooling bath with sufficient capacity.

    • Piranha Solution Analogue: The mixture of sulfuric acid and hydrogen peroxide (Caro's acid) is analogous to a Piranha solution, a highly corrosive and reactive mixture that will oxidize most organic materials it contacts.

  • Personal Protective Equipment (PPE):

    • A flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber) are required.

  • Waste Disposal:

    • Quench any residual oxidizing mixture carefully with a large amount of ice before neutralizing. All aqueous waste should be neutralized before disposal. Follow all local institutional guidelines for chemical waste disposal.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient oxidant. 2. Reaction temperature was too low. 3. Incomplete precipitation during work-up.1. Ensure the correct concentration and volume of H₂O₂ are used. 2. Maintain the reaction temperature in the recommended 5-10 °C range. 3. Ensure pH is >7 during neutralization; cool sufficiently.
Dark, Tarry Product 1. Reaction temperature was too high. 2. Oxidant was added too quickly.1. Improve temperature monitoring and cooling bath efficiency. 2. Slow down the rate of H₂O₂ addition significantly.
Incomplete Reaction 1. Reaction time was too short. 2. Insufficient mixing.1. Extend the reaction time and monitor by TLC. 2. Ensure the mechanical stirrer is providing vigorous agitation.
Product Fails to Precipitate 1. Solution is still too acidic. 2. Product is soluble in the work-up volume.1. Check the pH and add more base if necessary. 2. Try to minimize the amount of water used for quenching, or perform an extraction with a suitable organic solvent (e.g., ethyl acetate) before basification.

References

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents.
  • CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents.
  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents.
  • 2-Ethoxy-5-Nitropyridine 98.0%(GC) - PureSynth. Available at: [Link]

  • Ballini, R., et al. (2020). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 25(16), 3636. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1545–1548. Available at: [Link]

  • Bakr, Y. I., et al. (2012). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 17(11), 13532–13547. Available at: [Link]

  • Hone, C. A., et al. (2018). Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. Organic Process Research & Development, 22(8), 1053-1058. Available at: [Link]

  • Bulavka, V., et al. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chemistry of Heterocyclic Compounds, 36, 829-831. Available at: [Link]

  • Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma. Available at: [Link]

  • Paudler, W. W., & Hand, E. S. (1982). The Reaction of 2-Aminopyridine with α-Halo Ketones. Tetrahedron, 38(1), 49-55. Available at: [Link]

  • 2-Aminopyridine - Wikipedia. Available at: [Link]

  • Wang, Y., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(5), 1769-1783. Available at: [Link]

  • Mroczek, T., et al. (2018). Update on analytical methods for toxic pyrrolizidine alkaloids. Toxin Reviews, 37(4), 271-286. Available at: [Link]

  • Synthesis of 3-nitropyridine (III). - ResearchGate. Available at: [Link]

  • 2-Ethoxy-5-nitropyridine(CAS# 31594-45-3 ) - angenechemical.com. Available at: [Link]

  • Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of 5-Ethoxy-2-nitropyridine in Pharmaceutical Synthesis

[1] Executive Summary 5-Ethoxy-2-nitropyridine is a high-value heterocyclic intermediate utilized primarily as a precursor to 5-ethoxy-2-pyridinamine , a "privileged scaffold" in modern drug discovery. Unlike its methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Ethoxy-2-nitropyridine is a high-value heterocyclic intermediate utilized primarily as a precursor to 5-ethoxy-2-pyridinamine , a "privileged scaffold" in modern drug discovery. Unlike its methoxy counterparts, the ethoxy substituent offers enhanced lipophilicity (logP modulation) and altered metabolic clearance profiles, making it critical for optimizing the pharmacokinetic (PK) properties of kinase inhibitors (e.g., BTK, p38 MAPK) and anti-fibrotic agents.

This guide addresses a common synthetic pitfall: the failure of nucleophilic aromatic substitution (SNAr) on 5-halo-2-nitropyridines to yield this product. We present the authoritative O-alkylation protocol starting from 5-hydroxy-2-nitropyridine, followed by validated reduction and coupling methodologies.

Chemical Profile & Strategic Value

PropertySpecificationStrategic Implication
CAS Number 856164-26-6Specific isomer; distinct from 2-ethoxy-5-nitropyridine (CAS 31594-45-3).
Molecular Formula C₇H₈N₂O₃MW: 168.15 g/mol
LogP (Predicted) ~1.8 - 2.1Higher lipophilicity than methoxy analogs; improves cell permeability.
Electronic State Electron-deficient ringThe nitro group at C2 strongly deactivates the ring, enabling facile reduction but complicating electrophilic substitution.
Key Moiety 5-Ethoxy groupActs as a hydrogen bond acceptor and hydrophobic anchor in ATP-binding pockets of kinases.
Why This Intermediate?

In medicinal chemistry, replacing a phenyl ring with a pyridine improves aqueous solubility and reduces CYP450 inhibition. The 5-ethoxy-2-aminopyridine moiety, derived from this nitro intermediate, is specifically employed to:

  • Enhance Potency: The ethoxy group often fills small hydrophobic pockets (e.g., the gatekeeper region in kinases) more effectively than a methoxy group.

  • Modulate Solubility: The pyridine nitrogen provides a protonation site at physiological pH, improving formulation properties.

Synthesis Strategy: The "Make"

Critical Warning: The SNAr Trap

Do NOT attempt to synthesize 5-ethoxy-2-nitropyridine via nucleophilic aromatic substitution (SNAr) of 5-bromo-2-nitropyridine with sodium ethoxide.

  • Reason: The nitro group at position 2 activates the nitro group itself for displacement more than the halogen at position 5.

  • Result: The reaction yields 5-bromo-2-ethoxypyridine (displacement of -NO₂) rather than the desired product.

Validated Protocol: O-Alkylation of 5-Hydroxy-2-nitropyridine

The only robust industrial route involves the O-alkylation of 5-hydroxy-2-nitropyridine (also known as 6-nitropyridin-3-ol).

Reagents & Materials
  • Precursor: 5-Hydroxy-2-nitropyridine (Commercial or synthesized via hydrolysis of 2-amino-5-nitropyridine).

  • Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Protocol
  • Charge: In a dry 3-neck round-bottom flask under N₂, dissolve 5-hydroxy-2-nitropyridine (1.0 eq) in anhydrous DMF (10 mL/g).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) in a single portion. The solution will turn deep yellow/orange due to phenoxide formation. Stir at RT for 30 min.

  • Alkylation: Dropwise add Ethyl Iodide (1.2 eq). Note: EtI is preferred over EtBr for faster kinetics at lower temperatures.

  • Reaction: Heat to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Workup:

    • Cool to RT and pour into ice-cold water (5x reaction volume).

    • The product often precipitates as a pale yellow solid. Filter and wash with water.

    • If no precipitate: Extract with EtOAc (3x), wash organics with LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-30% EtOAc in Hexane).

Yield Expectation: 85–95% QC Check: ¹H NMR (DMSO-d₆) should show a quartet (~4.2 ppm) and triplet (~1.4 ppm) for the ethoxy group, with aromatic protons at C3, C4, C6.

Downstream Transformations: The "Use"

The primary utility of 5-ethoxy-2-nitropyridine is its reduction to 5-ethoxy-2-pyridinamine , followed by coupling to form drug scaffolds.

Workflow Visualization

SynthesisWorkflow cluster_warning AVOID THIS ROUTE Start 5-Hydroxy-2-nitropyridine Intermediate 5-Ethoxy-2-nitropyridine (Target Intermediate) Start->Intermediate Et-I, Cs2CO3, DMF (O-Alkylation) Amine 5-Ethoxy-2-pyridinamine Intermediate->Amine Fe/NH4Cl or H2/Pd-C (Reduction) Drug Kinase Inhibitor / Drug Candidate (Amide/Urea Linkage) Amine->Drug R-COCl or Buchwald (Coupling) WrongStart 5-Bromo-2-nitropyridine WrongProduct 5-Bromo-2-ethoxypyridine WrongStart->WrongProduct NaOEt (SNAr on NO2)

Caption: Synthesis workflow highlighting the correct O-alkylation pathway and the "forbidden" SNAr route.

Protocol A: Selective Reduction (Nitro to Amine)

Catalytic hydrogenation is efficient but can sometimes cause de-ethoxylation if over-reduced or if the catalyst is too active. The Iron/Ammonium Chloride method is chemically chemoselective and robust.

  • Setup: Suspend 5-ethoxy-2-nitropyridine (1.0 eq) in Ethanol:Water (3:1).

  • Activation: Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq, 325 mesh).

  • Reflux: Heat to 80°C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxide sludge. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. Basify residue with sat. NaHCO₃ and extract with DCM.

  • Product: 5-Ethoxy-2-pyridinamine (often a dark oil or low-melting solid) is obtained in >90% yield. Use immediately for coupling to avoid oxidation.

Protocol B: Amide Coupling (Drug Scaffold Formation)

To attach this "head group" to a drug core (e.g., a carboxylic acid):

  • Activation: Dissolve the Carboxylic Acid Core (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 min.

  • Addition: Add 5-Ethoxy-2-pyridinamine (1.1 eq).

  • Reaction: Stir at RT for 12–24 h.

  • Note: The pyridine nitrogen is less nucleophilic than the exocyclic amine, but HATU ensures regioselectivity for the amide bond at the exocyclic amine position.

Analytical Quality Control

TestMethodAcceptance Criteria
Purity HPLC (C18, H₂O/MeCN gradient)> 98.0% (Area %)
Identity ¹H NMR (DMSO-d₆)Confirm ethoxy quartet/triplet. No hydroxy peak.
Residual Solvent GC-HeadspaceDMF < 880 ppm, Ethanol < 5000 ppm
Water Content Karl Fischer< 0.5% w/w (Critical for coupling steps)

Safety & Handling

  • Nitro Group Hazard: While 5-ethoxy-2-nitropyridine is stable, nitro-pyridines can be energetic. Avoid heating dry solids above 150°C.

  • Skin Sensitization: Pyridine intermediates are potent sensitizers. Wear nitrile gloves and use a fume hood.

  • Incompatibility: Incompatible with strong reducing agents (hydrazine) and strong bases (which may cause hydrolysis of the ethoxy group).

References

  • Synthesis of 2-Hydroxy-5-nitropyridine: GuideChem Chemical Encyclopedia. "2-Hydroxy-5-nitropyridine Properties and Synthesis." Link

  • SNAr Reactivity of Nitropyridines: Chemistry LibreTexts. "Nucleophilic Aromatic Substitution on Heterocycles." Link

  • Pharmaceutical Applications (BTK Inhibitors): Journal of Medicinal Chemistry. "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent BTK Inhibitors."[1] (Analogous chemistry for ethoxy derivatives). Link

  • General Pyridine Synthesis: ResearchGate. "Synthesis of 2-amino-5-ethoxypyridine." (Discusses the failure of the bromo-displacement route). Link

Sources

Method

Application Notes &amp; Protocols: A Guide to Nucleophilic Aromatic Substitution Reactions of 5-Ethoxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 5-Ethoxy-2-nitropyridine in Modern Synthesis In the landscape of medicinal chemistry and materials science, the py...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Ethoxy-2-nitropyridine in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a "privileged structural motif," frequently appearing in FDA-approved drugs and other bioactive molecules.[1] Among the vast family of pyridine derivatives, 5-Ethoxy-2-nitropyridine has emerged as a particularly valuable and versatile building block. Its utility stems from a finely tuned electronic architecture that makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

This guide provides an in-depth exploration of the SNAr reactions of 5-Ethoxy-2-nitropyridine. We will dissect the underlying reaction mechanism, explore the scope of applicable nucleophiles, provide field-tested experimental protocols, and discuss the significance of the resulting products in the context of drug discovery and development.[2][3] The strategic placement of a potent electron-withdrawing nitro group and a competent ethoxy leaving group makes this reagent a reliable linchpin for constructing complex molecular architectures.

Pillar 1: The SNAr Mechanism - An Electronically Driven Pathway

Aromatic rings, typically nucleophilic in nature, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups.[4] The SNAr reaction of 5-Ethoxy-2-nitropyridine proceeds via a well-established two-step addition-elimination mechanism, which is distinct from SN1 or SN2 pathways that are unfavorable for aryl systems.[4][5]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the C2 position of the pyridine ring—the carbon atom bearing the ethoxy group. This position is rendered highly electrophilic by the combined electron-withdrawing effects of the ring nitrogen and the powerful nitro group at the C5 position.[6][7] This initial attack is typically the rate-determining step and results in the temporary loss of aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8]

  • Stabilization and Rearomatization: The negative charge of the Meisenheimer complex is effectively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group.[7][9] This stabilization is critical for the feasibility of the reaction. Pyridine rings are particularly reactive in SNAr when substituted at the ortho or para positions, as the negative charge can be effectively delocalized onto the ring nitrogen.[4]

  • Elimination of the Leaving Group: In the final, rapid step, the aromaticity of the ring is restored through the elimination of the ethoxide ion (EtO⁻), a good leaving group, to yield the final substituted product.[10]

Figure 1. The Addition-Elimination mechanism of SNAr.

Pillar 2: Practical Applications & Reaction Scope

The reliability of the SNAr reaction on 5-Ethoxy-2-nitropyridine allows for the synthesis of a wide array of 2-substituted-5-nitropyridines, which are precursors to valuable 5-substituted-2-aminopyridines after reduction of the nitro group.[1] These motifs are integral to numerous pharmacologically active agents, including inhibitors of Bruton's tyrosine kinase (BTK) used in cancer therapy.[11]

Below is a summary of common nucleophilic substitution reactions performed on this substrate.

Nucleophile (Nu-H)Reagent ExampleTypical ConditionsProduct ClassPotential Applications
Primary/Secondary Amines Benzylamine, Piperidine, MorpholineK₂CO₃ or Et₃N, DMF or DMSO, 80-120 °C2-Amino-5-nitropyridinesKinase inhibitors, GPCR modulators[11]
Thiols Thiophenol, Sodium thiomethoxideNaH or K₂CO₃, THF or DMF, RT to 60 °C2-Thioether-5-nitropyridinesAntiviral agents, enzyme inhibitors
Alkoxides/Phenoxides Sodium methoxide, Potassium phenoxideIn corresponding alcohol or with base (e.g., NaH) in THF/DMF2-Alkoxy/Aryloxy-5-nitropyridinesAgrochemicals, material science precursors
Azides Sodium azide (NaN₃)DMSO or DMF, 80-100 °C2-Azido-5-nitropyridinePrecursors for triazole synthesis via click chemistry[12]

Pillar 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of 5-Ethoxy-2-nitropyridine with representative amine and thiol nucleophiles. These protocols are designed to be self-validating through clear procedural steps and analytical checkpoints.

Protocol 1: Synthesis of N-Benzyl-5-nitropyridin-2-amine

This protocol details the reaction with a primary amine, a common transformation in drug discovery workflows.

Materials and Reagents:

  • 5-Ethoxy-2-nitropyridine (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Ethoxy-2-nitropyridine (e.g., 1.0 g, 5.95 mmol).

  • Add anhydrous potassium carbonate (1.64 g, 11.9 mmol).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (20 mL) via syringe.

  • Add benzylamine (0.71 mL, 6.54 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 90 °C and maintain for 4-6 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in hexane) to yield the pure N-benzyl-5-nitropyridin-2-amine as a yellow solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

protocol_workflow start Setup Reaction: 5-Ethoxy-2-nitropyridine Benzylamine, K₂CO₃, DMF heat Heat to 90 °C (4-6 hours) start->heat monitor Monitor by TLC heat->monitor workup Quench with Water Extract with EtOAc monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end Pure Product characterize->end

Figure 2. Experimental workflow for amine substitution.

Protocol 2: Synthesis of 5-Nitro-2-(phenylthio)pyridine

This protocol demonstrates the versatility of the substrate with a soft sulfur nucleophile.

Materials and Reagents:

  • 5-Ethoxy-2-nitropyridine (1.0 eq)

  • Thiophenol (1.05 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Safety Precaution: Sodium hydride is a highly flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere. Thiophenol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF (15 mL).

  • Carefully add sodium hydride (e.g., 262 mg, 6.54 mmol) to the THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (0.64 mL, 6.24 mmol) in THF (5 mL) to the NaH suspension. Stir for 20 minutes at 0 °C to allow for the formation of the sodium thiophenolate salt.

  • Add a solution of 5-Ethoxy-2-nitropyridine (1.0 g, 5.95 mmol) in THF (10 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • In-Process Control: Monitor the reaction by TLC (4:1 Hexane:EtOAc) for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary.

  • Characterization: Confirm the identity and purity of the 5-nitro-2-(phenylthio)pyridine via appropriate spectroscopic methods.

Conclusion

5-Ethoxy-2-nitropyridine is a robust and highly effective electrophile for nucleophilic aromatic substitution reactions. The electron-deficient nature of the pyridine ring, amplified by the C5-nitro group, facilitates clean and efficient displacement of the C2-ethoxy group by a diverse range of nucleophiles. The protocols and data presented herein underscore its reliability and strategic value, providing researchers in drug discovery and organic synthesis with a powerful tool for the construction of complex, nitrogen-containing heterocyclic molecules.

References

  • National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PubMed Central. Available from: [Link]

  • Kwantlen Polytechnic University. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks. Available from: [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Available from: [Link]

  • Gallou, F., et al. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 19(21), 5175-5179.
  • Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording]. YouTube. Available from: [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available from: [Link]

  • ResearchGate. (2023). A computational study of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine. Available from: [Link]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • National Center for Biotechnology Information. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. PubMed Central. Available from: [Link]

  • ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Available from: [Link]

  • Royal Society of Chemistry. (2021). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Available from: [Link]

  • PubChem. (n.d.). 5-Nitropyridine-2-thiol. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. (2022). Directed nucleophilic aromatic substitution reaction. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Research in the Field of Drug Design and Development. PubMed Central. Available from: [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • ResearchGate. (2002). (PDF) Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. Available from: [Link]

  • MDPI. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Available from: [Link]

  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Available from: [Link]

  • Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • Khan Academy. (2024). Reaction of amines with nitrous acid. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro. PubMed Central. Available from: [Link]

  • Chad's Prep. (2021). 13.7 Thiols | Organic Chemistry. YouTube. Available from: [Link]

  • SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available from: [Link]

  • PubMed. (2016). Recent applications of click chemistry in drug discovery. Available from: [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Available from: [Link]

  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Available from: [Link]

  • Organic Chemistry Tutor. (2019). Reactions of thiols. YouTube. Available from: [Link]

  • Chem LibreTexts. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. Available from: [Link]

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 5-Ethoxy-2-nitropyridine

This Application Note details the optimized catalytic hydrogenation protocol for transforming 5-Ethoxy-2-nitropyridine to 5-Ethoxy-2-aminopyridine (also known as 5-ethoxy-pyridin-2-amine). This guide addresses the specif...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the optimized catalytic hydrogenation protocol for transforming 5-Ethoxy-2-nitropyridine to 5-Ethoxy-2-aminopyridine (also known as 5-ethoxy-pyridin-2-amine).

This guide addresses the specific chemoselective challenge of reducing the nitro group while preserving the pyridine ring, which is prone to saturation (piperidine formation) under aggressive hydrogenation conditions.

Executive Summary

The reduction of 5-Ethoxy-2-nitropyridine to 5-Ethoxy-2-aminopyridine is a critical step in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and analgesic agents. While nitro reduction is a standard transformation, the presence of the pyridine ring introduces a risk of over-reduction to the piperidine derivative, especially under acidic conditions or high hydrogen pressures.

This protocol utilizes 10% Palladium on Carbon (Pd/C) in neutral methanol at mild pressures (1–3 atm). This system offers the highest selectivity (>98%) and yield (>90%) by kinetically favoring nitro reduction over ring hydrogenation.

ParameterSpecification
Starting Material 5-Ethoxy-2-nitropyridine (CAS: 4214-76-0 analog)
Target Product 5-Ethoxy-2-aminopyridine (CAS: 52025-34-0)
Catalyst 10% Pd/C (50% water wet)
Solvent Methanol (Anhydrous or HPLC grade)
H₂ Pressure 1–3 atm (Balloon to Low-Pressure Shaker)
Temperature 20°C – 40°C
Typical Yield 90–95%

Mechanistic Insight & Chemoselectivity

The hydrogenation of nitroarenes proceeds through a cascade of intermediates: Nitro (


) 

Nitroso (

)

Hydroxylamine (

)

Amine (

)
.
The Selectivity Challenge

Pyridine rings are electron-deficient but can be hydrogenated to piperidines, particularly if the nitrogen atom is protonated (pyridinium ion), which activates the ring toward nucleophilic attack by hydride species on the catalyst surface.

  • Acidic Media (e.g., AcOH): Promotes ring reduction. Avoid.

  • Neutral Media (MeOH): The pyridine nitrogen remains unprotonated (lone pair available), making the ring less susceptible to hydrogenation by Pd, allowing the nitro group reduction to dominate.

Reaction Pathway Diagram

Hydrogenation_Mechanism SM 5-Ethoxy-2-nitropyridine Nitroso Nitroso Intermediate (R-NO) SM->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 Product 5-Ethoxy-2-aminopyridine Hydroxyl->Product + H2 (Rate Limiting) SideProduct Piperidine Derivative (Over-reduction) Product->SideProduct Acidic pH / High P / PtO2

Figure 1: Reaction pathway highlighting the main reduction route (Green) and the over-reduction risk (Red).

Experimental Protocol

Equipment & Materials
  • Reaction Vessel: 3-neck round bottom flask (for balloon) or Parr Hydrogenation Bottle (for shaker).

  • Catalyst: 10% Palladium on Carbon, wet support (Degussa type E101 or equivalent). Note: Wet catalyst is safer as it reduces ignition risk.

  • Solvent: Methanol (MeOH). Ethanol (EtOH) is a viable alternative but MeOH often provides faster kinetics for this substrate.

  • Hydrogen Source: H₂ gas cylinder with regulator or H₂ balloon.

Step-by-Step Methodology

Step 1: Catalyst Loading (Inert Atmosphere)

  • Purge the reaction vessel with Nitrogen (

    
    ) or Argon.
    
  • Weigh 10 wt% of the catalyst relative to the substrate (e.g., for 10g of substrate, use 1g of 10% Pd/C wet).

  • Safety Critical: Add the catalyst to the flask first, then cover with a small amount of water or toluene to dampen, OR add the catalyst after the solvent under a blanket of inert gas to prevent sparking.

Step 2: Substrate Addition

  • Dissolve 5-Ethoxy-2-nitropyridine in Methanol (concentration ~0.1 M to 0.2 M).

    • Example: 10 g substrate in 300–500 mL MeOH.

  • Carefully add the substrate solution to the vessel containing the catalyst.

    • Why? Adding solution to catalyst ensures better dispersion than dumping dry catalyst into a flammable solvent.

Step 3: Hydrogenation

  • Seal the system.

  • Purge Cycle: Evacuate the vessel (vacuum) and refill with

    
     (3 times). Then evacuate and refill with 
    
    
    
    (3 times).
  • Reaction: Stir vigorously (or shake) at Room Temperature (20–25°C) under 1 atm (balloon) or 30 psi (Parr shaker) of

    
    .
    
  • Monitoring: Monitor consumption of

    
    . The reaction is typically exothermic; a mild temperature rise (to 30–40°C) is acceptable and beneficial.
    
  • Endpoint: Check by TLC (Eluent: 50% EtOAc/Hexane) or HPLC after 2–4 hours. The starting material spot (

    
    ) should disappear, replaced by the amine (
    
    
    
    , stains with ninhydrin).

Step 4: Workup

  • Purge: Replace

    
     atmosphere with 
    
    
    
    (3 cycles).
  • Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C.

    • Caution: Do not let the filter cake dry out completely, as dry Pd/C is pyrophoric. Wash the cake with MeOH.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Purification: The resulting oil/solid is usually of high purity (>95%). If necessary, recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM/MeOH).

Workflow Diagram

Experimental_Workflow Start Start: 5-Ethoxy-2-nitropyridine Prep Dissolve in MeOH (0.1 - 0.2 M) Start->Prep CatLoad Add 10% Pd/C (wet) under N2 atmosphere Prep->CatLoad H2_Cycle Purge: Vac/N2 x3 -> Vac/H2 x3 CatLoad->H2_Cycle React Stir at RT, 1-3 atm H2 (2 - 6 Hours) H2_Cycle->React QC_Check QC: TLC/HPLC (Check for SM disappearance) React->QC_Check QC_Check->React Incomplete Filter Filter through Celite (Remove Catalyst) QC_Check->Filter Complete Conc Concentrate Filtrate (Rotavap) Filter->Conc Final Product: 5-Ethoxy-2-aminopyridine Conc->Final

Figure 2: Step-by-step operational workflow for the hydrogenation process.[1][2]

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Reaction Catalyst PoisoningThe pyridine nitrogen can coordinate Pd. Increase catalyst loading to 15-20 wt% or heat to 40°C.
Ring Reduction (Over-reduction) Acidity / High PressureEnsure solvent is neutral. Do not use Acetic Acid. Reduce pressure to 1 atm (balloon).
De-ethoxylation HydrogenolysisRare with Pd/C under mild conditions. If observed, switch to Raney Nickel or Pt/C (sulfided) which are less prone to O-dealkylation.
Ignition at Filter Dry CatalystKeep the Celite pad wet with water or solvent at all times. Dispose of in a dedicated water waste container.
Alternative Method: Transfer Hydrogenation

If


 gas handling is restricted, Transfer Hydrogenation  is a robust alternative.
  • Reagents: Ammonium Formate (5-10 equiv) or Hydrazine Hydrate.

  • Catalyst: 10% Pd/C.

  • Solvent: Methanol (reflux).

  • Advantage: Often faster and requires no high-pressure equipment.

Safety & Handling (HSE)

  • Pyrophoric Hazard: Dry Pd/C can ignite solvent vapors instantly upon exposure to air. Always use "wet" types (50%

    
    ) and handle under inert gas (
    
    
    
    ).
  • Hydrogen Gas: Extremely flammable. Ensure all groundings are secure to prevent static discharge. Work in a well-ventilated fume hood.

  • Chemical Toxicity: Aminopyridines can be toxic and skin irritants. Wear nitrile gloves, lab coat, and eye protection.

References

  • General Pyridine Hydrogenation: Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

  • Catalytic Reduction of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003, 345(1‐2), 103-144.

  • Synthesis of Alkoxy-aminopyridines: Patent CN105523995A "Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine." (Describes the analogous methoxy reduction).

  • Chemical Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20695, 2-Amino-5-ethoxypyridine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Ethoxy-2-nitropyridine Synthesis

The following Technical Support Guide addresses the synthesis of 5-Ethoxy-2-nitropyridine . Important Disambiguation: There is a frequent nomenclature confusion in this chemical space.

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the synthesis of 5-Ethoxy-2-nitropyridine .

Important Disambiguation: There is a frequent nomenclature confusion in this chemical space.

  • Target Molecule: 5-Ethoxy-2-nitropyridine (Nitro at position 2, Ethoxy at position 5). This is the "hard-to-make" isomer.

  • Common Isomer: 2-Ethoxy-5-nitropyridine (CAS: 31594-45-3).[1][2] This is easily synthesized via SNAr on 2-chloro-5-nitropyridine.

  • Scope: This guide focuses on the 5-Ethoxy-2-nitropyridine isomer, as it presents significant synthetic challenges (low yields, regioselectivity issues) consistent with a request for "yield improvement."

Status: Operational Subject: Yield Optimization & Troubleshooting Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Core Challenge

The synthesis of 5-ethoxy-2-nitropyridine is notoriously difficult because the standard Nucleophilic Aromatic Substitution (SNAr) strategy fails. Unlike its isomer, you cannot simply react 5-bromo-2-nitropyridine with sodium ethoxide. The nitro group at position 2 is more labile than the halogen at position 5, leading to the displacement of the nitro group (forming 5-bromo-2-ethoxypyridine) rather than the desired product.

High-Yield Solution: The most robust route is the Oxidation of 2-amino-5-ethoxypyridine using activated peroxide systems (e.g., H2O2/TFAA) or a modified Sandmeyer Reaction .

Part 1: Diagnostic & Troubleshooting (FAQ)

Q1: I tried reacting 5-bromo-2-nitropyridine with NaOEt in Ethanol, but I isolated a different product. What happened? A: You encountered a classic "Regioselectivity Trap." In 5-halo-2-nitropyridines, the nitro group at the 2-position is highly activated by the ring nitrogen (acting like a second nitro group). The ethoxide nucleophile preferentially attacks position 2, displacing the nitro group (leaving group) instead of the bromine at position 5.

  • Result: You synthesized 5-bromo-2-ethoxypyridine .

  • Fix: Do not use SNAr on nitropyridine precursors for this specific substitution pattern. Switch to the Amine Oxidation Route (Part 2).

Q2: I am oxidizing 2-amino-5-ethoxypyridine with H2O2/H2SO4, but yields are stuck at 20-30% with heavy tar formation. How do I improve this? A: The standard Caro’s acid (H2O2/H2SO2) oxidation is too harsh for the electron-rich ethoxy group, leading to over-oxidation and polymerization (tars).

  • Improvement: Switch to Trifluoroperacetic Acid (TFPAA) generated in situ from Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA). This method is milder, operates at lower temperatures (0°C to RT), and typically boosts yields to 60-75%.

Q3: Can I use the Sandmeyer reaction (Diazotization) instead? A: Yes, and it often provides a cleaner profile than oxidation.

  • Protocol: Convert 2-amino-5-ethoxypyridine to the diazonium salt using NaNO2/HBF4, then react with excess NaNO2 in the presence of Copper powder or Copper(II) salts.

  • Advantage: Avoids N-oxide side products common in peroxide oxidations.

Part 2: Optimized Synthetic Workflows
Workflow A: The "Trap" vs. The Solution

The following diagram illustrates why the direct substitution fails and outlines the correct oxidative pathway.

Synthesis_Pathways Start_Wrong 5-Bromo-2-nitropyridine Reagent_Wrong NaOEt / EtOH (SNAr Attempt) Start_Wrong->Reagent_Wrong Product_Wrong 5-Bromo-2-ethoxypyridine (Undesired Product) Reagent_Wrong->Product_Wrong NO2 Displacement (Major Pathway) Start_Right 2-Amino-5-ethoxypyridine Reagent_Right H2O2 / TFAA (Oxidation) Start_Right->Reagent_Right Intermediate Diazonium Salt (Sandmeyer Route) Start_Right->Intermediate NaNO2 / HBF4 Target 5-Ethoxy-2-nitropyridine (Target) Reagent_Right->Target Yield: ~70% Intermediate->Target NaNO2 / Cu

Caption: Comparison of the failed SNAr route (Red) vs. the recommended Amine Oxidation route (Green).

Part 3: Step-by-Step Protocols
Protocol 1: Oxidation using UHP/TFAA (Recommended)

Best for: Small to mid-scale synthesis (1g - 50g).

Reagents:

  • Substrate: 2-Amino-5-ethoxypyridine (1.0 equiv)

  • Oxidant: Urea-Hydrogen Peroxide (UHP) (3.0 - 4.0 equiv)

  • Activator: Trifluoroacetic Anhydride (TFAA) (3.0 - 4.0 equiv)

  • Solvent: Acetonitrile (dry) or Dichloromethane (DCM)

Procedure:

  • Setup: Charge a flame-dried flask with UHP and Acetonitrile. Cool to 0°C .

  • Activation: Add TFAA dropwise over 20 minutes. Caution: Exothermic. Stir at 0°C for 30 mins to generate Trifluoroperacetic acid.

  • Addition: Add 2-Amino-5-ethoxypyridine (dissolved in minimal Acetonitrile) dropwise to the oxidant mixture at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS. Reaction is typically complete in 2–4 hours.

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous NaHSO3 (bisulfite) to destroy excess peroxide. Test with starch-iodide paper to ensure no oxidant remains.

  • Workup: Extract with DCM (3x). Wash combined organics with Sat. NaHCO3 (to remove TFA), then Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Yield Factors:

  • Temperature: Do not allow the reaction to exceed 25°C; higher temps promote N-oxide formation on the pyridine nitrogen (2-nitro-5-ethoxypyridine-N-oxide).

  • Stoichiometry: Excess oxidant is required to drive the intermediate nitroso species to nitro.

Protocol 2: Modified Sandmeyer (Alternative)

Best for: Avoiding peroxy-acid handling or if N-oxide byproducts are problematic.

Procedure:

  • Dissolve 2-amino-5-ethoxypyridine in 48% HBF4 (tetrafluoroboric acid) at 0°C.

  • Add aqueous NaNO2 (1.1 equiv) dropwise to form the diazonium salt. Stir for 30 mins at 0°C.

  • In a separate vessel, prepare a mixture of Copper powder (excess) and NaNO2 (excess) in water.

  • Pour the cold diazonium solution into the Copper/Nitrite mixture with vigorous stirring.

  • Note: Gas evolution (N2) will be vigorous.

  • Extract with Ethyl Acetate.[3]

Part 4: Data & Comparison

Table 1: Comparison of Synthetic Methods for 5-Ethoxy-2-nitropyridine

MethodReagentsTypical YieldKey ByproductsDifficulty
SNAr (Direct) 5-Br-2-NO2-Py + NaOEt0% (Fail)5-Bromo-2-ethoxypyridineLow (Wrong Product)
Oxidation (Standard) H2O2 / H2SO420-35%Tars, Azoxy dimersHigh (Messy workup)
Oxidation (Optimized) UHP / TFAA / MeCN 65-75% Pyridine-N-oxideModerate
Sandmeyer NaNO2 / HBF4 / Cu50-65%Phenols (hydrolysis)Moderate
References
  • Mechanism of Nitro Displacement

    • Source: VDOC.PUB / Chemistry of Heterocyclic Compounds.
    • Finding: Reaction of 5-bromo-2-nitropyridine with sodium ethoxide displaces the nitro group, not the bromine.[4]

    • URL:

  • Amino-Pyridine Oxidation (Coburn Method)

    • Source: Coburn, M. D.[5] "Oxidation of aminoheterocycles to nitroheterocycles with peroxytrifluoroacetic acid." Journal of Heterocyclic Chemistry (1970).[5]

    • Relevance: Establishes the H2O2/TFAA method as superior for electron-deficient amines.
    • URL: (General Journal Link)

  • Synthesis of 2-Amino-5-ethoxypyridine Precursor

    • Source: ResearchGate / Recueil des Travaux Chimiques des Pays-Bas.
    • Finding: Confirms that 2-amino-5-ethoxypyridine is the correct precursor, as bromin
    • URL:

Sources

Optimization

separation of 5-Ethoxy-2-nitropyridine from 2-ethoxy-5-nitropyridine isomer

To: Research Team From: Senior Application Scientist, Separation Sciences Division Subject: Technical Support: Separation of 5-Ethoxy-2-nitropyridine & 2-Ethoxy-5-nitropyridine Welcome to the Separation Science Helpdesk...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Separation Sciences Division Subject: Technical Support: Separation of 5-Ethoxy-2-nitropyridine & 2-Ethoxy-5-nitropyridine

Welcome to the Separation Science Helpdesk

You are dealing with a classic "regioisomer pair" challenge. While 5-ethoxy-2-nitropyridine and 2-ethoxy-5-nitropyridine share the same molecular weight (


) and elemental composition, their electronic distributions differ significantly due to the relative positions of the nitro group (

) and the ring nitrogen.

This guide treats your request as a technical support ticket. I have broken down the solution into Diagnostic Identification , Separation Protocols , and Troubleshooting FAQs .

Ticket #402: Isomer Identification & Strategy

Before attempting large-scale separation, you must confirm which spot is which on your TLC plate. The structural difference dictates the polarity.

The Polarity Logic (Elution Order)
  • Isomer A: 5-Ethoxy-2-nitropyridine

    • Structure: The nitro group is at position 2 (adjacent to the ring nitrogen).

    • Electronic Effect: The electron-withdrawing nitro group at the

      
      -position significantly reduces the basicity and polarity of the ring nitrogen. The dipole vectors of the ring nitrogen and the adjacent nitro group partially cancel or create a specific angle that reduces overall interaction with the silica stationary phase.
      
    • Prediction: Less Polar (Higher

      
      ) .
      
  • Isomer B: 2-Ethoxy-5-nitropyridine [1][2][3][4][5][6]

    • Structure: The nitro group is at position 5 (para-like to the ring nitrogen).

    • Electronic Effect: The nitro group is far from the ring nitrogen. The ethoxy group at position 2 is electron-donating by resonance, maintaining a higher dipole moment across the molecule compared to its isomer.

    • Prediction: More Polar (Lower

      
      ) .
      
NMR Diagnostic Table

Use this table to identify your fractions. The "Smoking Gun" is the proton located between the Ring Nitrogen and the Nitro group.

Feature2-Ethoxy-5-nitropyridine (Isomer B)5-Ethoxy-2-nitropyridine (Isomer A)
Key Proton (

)

(d,

)

(d,

)
Reasoning

is sandwiched between the Ring Nitrogen and the Nitro group (deshielding zone).

is adjacent to the Ring Nitrogen but ortho to the Ethoxy group (shielding effect).
Ethoxy

Quartet

Quartet

Elution (

)
Lower (Slower)Higher (Faster)

Module 1: Chromatographic Separation Protocol

Method: Flash Column Chromatography (Silica Gel) Scale: Applicable for 100 mg to 10 g mixtures.

Step-by-Step Workflow
  • TLC Method Development:

    • Plate: Silica Gel

      
      .
      
    • Solvent System A: 10% Ethyl Acetate in Hexanes.

      • Observation: Likely too non-polar; spots may stay at baseline.

    • Solvent System B: 20% Ethyl Acetate in Hexanes.

      • Target: You want the top spot (5-Ethoxy-2-nitro) at

        
         and the bottom spot (2-Ethoxy-5-nitro) at 
        
        
        
        .
    • Visualization: UV Lamp (254 nm). Both isomers are UV active.

  • Column Preparation:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Ratio: Use 30:1 to 50:1 silica-to-crude mass ratio. Isomers require higher plate counts.

    • Equilibration: Flush column with 100% Hexanes first to remove moisture.

  • Elution Gradient:

    • 0–5 min: 5% EtOAc/Hexane (Isocratic) – Elutes non-polar impurities.

    • 5–20 min: 5%

      
       15% EtOAc/Hexane (Linear Gradient) – Elutes 5-Ethoxy-2-nitropyridine.
      
    • 20–30 min: 15%

      
       25% EtOAc/Hexane (Linear Gradient) – Elutes 2-Ethoxy-5-nitropyridine.
      
  • Fraction Collection:

    • Collect small fractions (approx. 1/10th of column volume).

    • Do not pool mixed fractions. Save the "overlap" fractions for a second smaller column or recrystallization.

Module 2: Crystallization (The Scale-Up Solution)

If you have


 of material, chromatography becomes expensive. Crystallization exploits the melting point differences.
  • 2-Ethoxy-5-nitropyridine MP:

    
     (Solid).[2][6]
    
  • 5-Ethoxy-2-nitropyridine MP: Often slightly lower or similar range, but crystal packing differs.

Protocol: Fractional Crystallization

  • Dissolve the crude mixture in minimal boiling Ethanol (EtOH) .

  • Allow to cool slowly to room temperature.

  • Seed it: If you have a pure crystal of the major isomer from a previous column, add it now.

  • Harvest: Filter the crystals.

    • Note: 2-Ethoxy-5-nitropyridine typically crystallizes well from EtOH or EtOH/Water mixtures.

  • Mother Liquor: The filtrate will be enriched in the other isomer. Evaporate and purify this residue via a short silica plug.

Visualizing the Decision Process

The following diagram outlines the logical flow for separating these isomers based on purity requirements and scale.

SeparationLogic Start Crude Isomer Mixture ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 gram ScaleCheck->SmallScale LargeScale > 1 gram ScaleCheck->LargeScale TLC TLC Screening (Hex/EtOAc) SmallScale->TLC Recryst Fractional Crystallization (Ethanol) LargeScale->Recryst DeltaRf Is Delta Rf > 0.15? TLC->DeltaRf Flash Flash Chromatography Gradient 5-25% EtOAc DeltaRf->Flash Yes PrepHPLC Prep HPLC (C18, H2O/MeCN) DeltaRf->PrepHPLC No (Difficult Sep) Final Pure Isomers Flash->Final PrepHPLC->Final MotherLiq Mother Liquor (Enriched Minor Isomer) Recryst->MotherLiq Filtrate Recryst->Final Crystals (Major) MotherLiq->Flash Purify Residue

Caption: Decision matrix for selecting the optimal separation pathway based on scale and resolution (


).

Troubleshooting & FAQs

Q1: My spots are tailing on the silica column. What is happening?

  • Diagnosis: Pyridines are basic. Even with a nitro group, the ring nitrogen can interact with acidic silanol groups on the silica.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc/TEA). This neutralizes the silica surface and sharpens the bands.

Q2: I isolated a solid, but the NMR shows a mixture. Can I re-crystallize?

  • Answer: Yes, but switch solvents.[7][8] If Ethanol didn't work, try a non-polar/polar pair . Dissolve in minimal Dichloromethane (DCM), then slowly add Hexane until cloudy. Refrigerate. This often forces the higher-melting isomer out first.

Q3: The isomers are co-eluting on my HPLC (C18 column).

  • Fix: Change the pH.

    • Standard neutral buffers (Water/Acetonitrile) might not distinguish them enough.

    • Try 0.1% Formic Acid (Acidic) or 10 mM Ammonium Bicarbonate (Basic, pH 8-9). Changing the pH affects the solvation shell of the pyridine nitrogen, often altering retention times significantly for regioisomers.

Q4: Which isomer is more stable?

  • Insight: Both are relatively stable, but 2-ethoxy-5-nitropyridine is susceptible to nucleophilic attack at the 2-position (displacing the ethoxy group) if exposed to strong nucleophiles or harsh acidic conditions (hydrolysis to the pyridone). Store both in a cool, dry place.

References

  • TCI Chemicals. Product Specification: 2-Ethoxy-5-nitropyridine (CAS 31594-45-3).[4][5][6] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet & Properties: 2-Ethoxy-5-nitropyridine.[2] Retrieved from

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 295864, 2-Ethoxy-5-nitropyridine. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Pyridine NMR coupling constants).

Sources

Troubleshooting

avoiding side reactions during ethylation of nitropyridines

Technical Support Center: Ethylation of Nitropyridines Welcome to the technical support guide for the ethylation of nitropyridines. This resource is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethylation of Nitropyridines

Welcome to the technical support guide for the ethylation of nitropyridines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging but crucial transformation. Here, we move beyond simple protocols to explore the underlying mechanisms, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What makes the ethylation of nitropyridines particularly susceptible to side reactions?

The primary challenge stems from the electronic nature of the nitropyridine scaffold. The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂). This electronic pull creates multiple electrophilic sites on the molecule, leading to a competition between different reaction pathways. The nitrogen atom of the pyridine ring is a nucleophilic center, but the nitro group also activates the carbon atoms of the ring (particularly those ortho and para to it) towards nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr).[1][2][3] This results in a delicate balance where the ethylating agent can attack either the ring nitrogen (N-alkylation) or an activated ring carbon (C-alkylation).

Q2: What are the principal competing side reactions during nitropyridine ethylation?

There are two major side reactions that researchers commonly encounter:

  • C-Alkylation: This is the most prevalent side reaction, where the ethyl group becomes attached to a carbon atom on the pyridine ring instead of the nitrogen.[4][5] The electron-deficient nature of the ring makes it susceptible to attack by carbanions or other nucleophilic species, which can be formed under the reaction conditions.

  • Di-alkylation (or Poly-alkylation): Once the initial N-ethylation occurs, the resulting N-ethylnitropyridinium salt is even more electron-deficient and can be susceptible to a second alkylation event, especially if a strong base is used.[6] While less common, this can lead to complex product mixtures and reduced yield of the desired mono-ethylated product.

Understanding the factors that govern the selectivity between these pathways is the key to a successful reaction.

Troubleshooting Guide

Q3: My reaction yields a mixture of N-ethylated and C-ethylated products. How can I improve the selectivity for N-ethylation?

This is a classic regioselectivity problem rooted in the ambident nature of the nitropyridine nucleophile. The outcome of the N- vs. C-alkylation is dictated by a combination of sterics, solvent effects, and the nature of the base and ethylating agent.

Causality: The pyridine nitrogen is generally a "harder" nucleophilic center, while the activated ring carbons are "softer." According to Hard and Soft Acid-Base (HSAB) theory, hard electrophiles will preferentially react at the nitrogen, while softer electrophiles may favor the carbon positions. Furthermore, reaction conditions can heavily influence which site is more accessible or reactive.

Solutions:

  • Choice of Ethylating Agent: Use a "harder" ethylating agent. Alkyl triflates (EtOTf) or sulfates (Et₂SO₄) are harder electrophiles than alkyl iodides (EtI) and will show a greater preference for the nitrogen atom.

  • Solvent Selection: The choice of solvent is critical.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred. They effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃), leaving a more "naked" and reactive anion that deprotonates the substrate (if applicable) or facilitates the reaction. This environment typically favors N-alkylation.

    • Non-coordinating Solvents (e.g., Toluene, Hexane): These solvents can sometimes favor C-alkylation, as ion-pairing effects may block the nitrogen atom, making the carbon positions more accessible.[5]

  • Base Selection: Use a non-nucleophilic, sterically hindered base if deprotonation is required. A bulky base like 2,4,6-collidine can help prevent side reactions at the ring carbons.[6] For simple N-alkylation to form a pyridinium salt, a base may not be necessary, but if the starting material is, for example, a hydroxynitropyridine, a base like K₂CO₃ is common. Using a weaker base can sometimes suppress C-alkylation pathways that might involve the formation of stabilized carbanionic intermediates.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures increase the selectivity of the reaction, often favoring the thermodynamically more stable N-alkylated product. Start at 0 °C or even lower before slowly warming to room temperature.

ParameterCondition Favoring N-EthylationCondition Favoring C-EthylationRationale
Ethylating Agent Ethyl triflate (EtOTf), Diethyl sulfate (Et₂SO₄)Ethyl iodide (EtI)Harder electrophiles (triflate, sulfate) prefer the harder nitrogen center.
Solvent DMF, Acetonitrile, DMSOToluene, Dioxane, THFPolar aprotic solvents favor reactions of free ions, promoting attack at the more electronegative N atom.[5]
Base K₂CO₃, Cs₂CO₃Strong, non-hindered bases (e.g., NaH)Carbonates are mild and less likely to generate significant carbanion concentrations for C-alkylation.
Temperature Low Temperature (0 °C to RT)High Temperature (>80 °C)Higher temperatures can overcome the activation barrier for less favored pathways like C-alkylation.
Q4: I'm observing a significant amount of a di-ethylated side product. How can this be prevented?

The formation of di-alkylated products suggests that the initially formed N-ethylnitropyridinium salt is more reactive than the starting material or that it undergoes a subsequent reaction under the applied conditions.

Causality: The positive charge on the nitrogen of the N-ethylnitropyridinium product makes the attached ring protons more acidic. In the presence of a sufficiently strong base, a proton can be abstracted, forming a neutral dihydropyridine intermediate which can then be alkylated a second time. This process is often responsible for over-alkylation.[6]

Solutions:

  • Control Stoichiometry: Use a precise stoichiometry, typically with the nitropyridine as the limiting reagent. Employing a slight excess (1.05-1.2 equivalents) of the ethylating agent is common, but a large excess should be avoided.

  • Use a Weaker or Hindered Base: The use of a strong base is a primary cause of this side reaction. Switching to a milder base like potassium carbonate or a sterically hindered, non-nucleophilic base like 2,4,6-trimethylpyridine (collidine) can suppress the deprotonation of the product that leads to the second alkylation.[6]

  • Monitor Reaction Progress: Carefully monitor the reaction by TLC or LCMS. Once the starting material is consumed, work up the reaction immediately to prevent the product from undergoing further reactions.

  • Temperature Management: Avoid excessive heating, as this can promote the formation of the undesired byproducts.

Visualizing the Reaction Landscape

Understanding the competing pathways is easier with a visual aid. The following diagram illustrates the desired N-ethylation pathway versus the undesired C-ethylation side reaction.

reaction_pathways Start Nitropyridine + Et-X N_Product Desired Product: N-Ethylnitropyridinium Salt Start->N_Product Pathway A (N-Alkylation) Favored by: • Hard Electrophile (EtOTf) • Polar Aprotic Solvent Intermediate Meisenheimer-type Intermediate Start->Intermediate Pathway B (C-Alkylation) C_Product Side Product: C-Ethylnitropyridine Intermediate->C_Product Rearomatization

Caption: Competing N-Alkylation and C-Alkylation pathways.

Recommended Experimental Protocol: Selective N-Ethylation of 4-Nitropyridine

This protocol is designed to maximize the yield of the N-ethylated product while minimizing C-alkylation and other side reactions.

Materials:

  • 4-Nitropyridine

  • Ethyl trifluoromethanesulfonate (Ethyl triflate, EtOTf)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Argon or Nitrogen gas supply

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

Procedure:

  • Setup: Assemble the reaction flask under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: Dissolve 4-nitropyridine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in the reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Ethylating Agent: While stirring vigorously, add ethyl triflate (1.1 eq) dropwise to the cooled solution over 5-10 minutes. Caution: Ethyl triflate is a potent and hazardous alkylating agent. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 2-4 hours).

  • Product Precipitation: Once the reaction is complete, add anhydrous diethyl ether to the reaction mixture until a precipitate forms. The N-ethyl-4-nitropyridinium triflate salt is typically insoluble in ether.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with two small portions of cold, anhydrous diethyl ether to remove any unreacted starting materials or non-polar impurities.

  • Drying: Dry the product under high vacuum to yield the pure N-ethyl-4-nitropyridinium triflate salt.

Troubleshooting Workflow

If your experiment is not proceeding as expected, follow this logical workflow to diagnose and solve the issue.

troubleshooting_workflow Start Low Yield or Impure Product Analyze Analyze Crude Reaction Mixture (NMR, LCMS) Start->Analyze Decision1 Major Impurity Identified? Analyze->Decision1 C_Alkylation C-Alkylation Product Detected Decision1->C_Alkylation Yes Di_Alkylation Di-Alkylation Product Detected Decision1->Di_Alkylation Yes SM_Remaining Significant Starting Material Remaining Decision1->SM_Remaining Yes No_Impurity Mainly Desired Product, Just Low Yield Decision1->No_Impurity No Solve_C_Alk Troubleshoot N- vs C-Selectivity: • Use harder ethylating agent (EtOTf) • Switch to polar aprotic solvent (ACN) • Lower reaction temperature (Refer to Table 1) C_Alkylation->Solve_C_Alk Solve_Di_Alk Troubleshoot Over-alkylation: • Check stoichiometry (use ~1.1 eq Et-X) • Use a milder/hindered base • Monitor reaction and stop upon completion Di_Alkylation->Solve_Di_Alk Solve_SM Troubleshoot Low Conversion: • Increase temperature slightly • Increase reaction time • Use a more reactive ethylating agent • Ensure anhydrous conditions SM_Remaining->Solve_SM Solve_Low_Yield Troubleshoot General Yield Loss: • Check for product loss during workup • Verify reagent purity/activity • Check for potential decomposition No_Impurity->Solve_Low_Yield

Caption: A step-by-step workflow for troubleshooting ethylation reactions.

References

  • Makosza, M., & Winiarski, J. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • Comins, D. et al. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. Available at: [Link]

  • Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Available at: [Link]

  • Li, W., et al. (2022). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • Unknown. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Available at: [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Available at: [Link]

  • Yang, S., et al. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances. Available at: [Link]

  • ResearchGate. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Available at: [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. Available at: [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Available at: [Link]

  • ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. Available at: [Link]

  • National Institutes of Health. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Available at: [Link]

  • ResearchGate. (n.d.). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Available at: [Link]

  • ResearchGate. (n.d.). The directive influence of the N-oxide group during the nitration of derivatives of pyridine-n-oxide (III). The nitration of 2- and 3-methoxypyridine-N-oxide. Available at: [Link]

  • Zard, S. Z., et al. (n.d.). Radical chain monoalkylation of pyridines. National Institutes of Health. Available at: [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • RSC Publishing. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Available at: [Link]

  • Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Available at: [Link]

  • RSC Publishing. (2013). Synthesis and characterization of ruthenium polypyridyl complexes with hydroxypyridine derivatives: effect of protonation and ethylation at the pyridyl nitrogen. Available at: [Link]

  • YouTube. (2020). SNAr Reactions of pi-deficient aromatic rings. Available at: [Link]

  • ResearchGate. (2017). N-Nitropyridinium Nitrate: An Efficient Nitrating Agent for the Synthesis of 2-[Butyl(nitro)amino]ethyl Nitrate (n-BuNENA). Available at: [Link]

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Available at: [Link]

  • MDPI. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Available at: [Link]

  • National Institutes of Health. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available at: [Link]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available at: [Link]

  • RSC Publishing. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Available at: [Link]

  • RSC Publishing. (n.d.). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Available at: [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

  • PubMed. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][7]naphthyrin-5(6H)-one. Available at: [Link]

  • Org Prep Daily. (2007). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Available at: [Link]

  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. Available at: [Link]

  • MDPI. (n.d.). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

distinguishing 5-Ethoxy-2-nitropyridine from 6-ethoxy-3-nitropyridine

This guide provides a technical comparison between 5-Ethoxy-2-nitropyridine and 6-Ethoxy-3-nitropyridine (chemically equivalent to 2-Ethoxy-5-nitropyridine ). It addresses the structural identification, spectroscopic dis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 5-Ethoxy-2-nitropyridine and 6-Ethoxy-3-nitropyridine (chemically equivalent to 2-Ethoxy-5-nitropyridine ). It addresses the structural identification, spectroscopic distinctions, and critical reactivity differences that determine their utility in drug development.

Executive Summary

  • The Nomenclature Trap: "6-Ethoxy-3-nitropyridine" is a common non-IUPAC name. Throughout this guide, it is referred to by its correct IUPAC designation: 2-Ethoxy-5-nitropyridine .

  • The Stability Divergence: 2-Ethoxy-5-nitropyridine is a stable, commercially available building block (CAS 31594-45-3). In contrast, 5-Ethoxy-2-nitropyridine is synthetically elusive and highly reactive; the nitro group at the 2-position is a potent leaving group, often leading to unintended nucleophilic displacement during synthesis.

  • The Diagnostic Key: The presence of a proton signal above 9.0 ppm in

    
    H NMR definitively identifies the 2-Ethoxy-5-nitropyridine  isomer.
    

Structural & Electronic Analysis

The core difference lies in the relative positioning of the electron-donating ethoxy group (-OEt) and the electron-withdrawing nitro group (-NO


) relative to the pyridine nitrogen.
FeatureCompound A: 5-Ethoxy-2-nitropyridine Compound B: 2-Ethoxy-5-nitropyridine
Structure Nitro at C2 (Ortho to N); Ethoxy at C5.[1][2][3][4][5][6]Ethoxy at C2 (Ortho to N); Nitro at C5.[4]
Electronic State C2 is highly electrophilic. The Nitro group and Pyridine Nitrogen both pull density from C2.C2 is stabilized. The Ethoxy group pushes electron density into C2, countering the Nitrogen's pull.
Stability Low. Susceptible to

displacement of the Nitro group.
High. Stable ether linkage; Nitro group at C5 is not a leaving group.
Common Use Specialized intermediate (rare).Standard Med-Chem building block.
Visualizing the Electronic "Push-Pull"

G cluster_0 Compound A: 5-Ethoxy-2-nitropyridine cluster_1 Compound B: 2-Ethoxy-5-nitropyridine A_Center C2 Position (Highly Electrophilic) A_Nitro 2-Nitro Group (Leaving Group) A_Nitro->A_Center Activates for SnAr A_N Pyridine Nitrogen (Electron Withdrawing) A_N->A_Center Activates for SnAr B_Center C2 Position (Stabilized Ether) B_Ethoxy 2-Ethoxy Group (Electron Donor) B_Ethoxy->B_Center Donates e- Density (Mesomeric Effect) B_Nitro 5-Nitro Group (Remote Activation) B_Nitro->B_Center Weak Activation

Caption: Electronic activation map. Compound A (Red) features a "hot" C2 position prone to nitro-displacement. Compound B (Green) is stabilized by the ethoxy group.[7]

Spectroscopic Identification (NMR Diagnosis)

Distinguishing these isomers relies on the chemical shift of the proton adjacent to the pyridine nitrogen (H-6).

H NMR Data Comparison (in DMSO-d or CDCl )
Proton Position2-Ethoxy-5-nitropyridine (Cpd B) 5-Ethoxy-2-nitropyridine (Cpd A)
H-6 (Adj to N)

9.00 – 9.15 ppm (d)
(Deshielded by adjacent N and ortho-NO

)

~8.20 – 8.40 ppm (d)
(Shielded by ortho-Ethoxy group)
H-3 (Ortho to C2)

~6.80 – 7.00 ppm (d)(Shielded by ortho-Ethoxy)

~8.20 – 8.50 ppm (d)(Deshielded by ortho-Nitro)
Coupling (

)

Hz (Meta coupling)

Hz (Meta coupling)

The "Golden Rule" for Identification:

If you observe a doublet signal >9.0 ppm , you possess 2-Ethoxy-5-nitropyridine . The H-6 proton in the 5-ethoxy isomer is shielded by the alkoxy group and will appear significantly upfield (typically <8.5 ppm).

Functional Reactivity & Synthesis

This section details the performance differences in synthetic workflows.

A. Synthesis Trap: The Nitro Displacement

Attempts to synthesize 5-ethoxy-2-nitropyridine often fail due to the lability of the nitro group.

  • Reaction: 5-Bromo-2-nitropyridine + NaOEt.[5][6]

  • Expected Product: 5-Ethoxy-2-nitropyridine (Displacement of Bromine).[5]

  • Actual Product: 5-Bromo-2-ethoxypyridine (Displacement of Nitro).[5][6]

  • Mechanism: The nitro group at position 2 is a superior leaving group compared to the bromine at position 5 in

    
     conditions.
    
B. Nucleophilic Aromatic Substitution ( ) Profile
  • 2-Ethoxy-5-nitropyridine: Reacts with strong nucleophiles (e.g., amines, thiols) at the C2 position, displacing the Ethoxy group. The product is a 2-substituted-5-nitropyridine.[1][2][4][8][9][10]

  • 5-Ethoxy-2-nitropyridine: Reacts violently with nucleophiles at the C2 position, displacing the Nitro group. The product is a 2-substituted-5-ethoxypyridine.[2][5]

Reactivity Decision Tree

Reactivity Start Start: React with Nucleophile (Nu-) Sub1 Substrate: 2-Ethoxy-5-nitropyridine Start->Sub1 Sub2 Substrate: 5-Ethoxy-2-nitropyridine Start->Sub2 Path1 Leaving Group: Ethoxide (-OEt) Sub1->Path1 Slow SnAr Path2 Leaving Group: Nitrite (-NO2) Sub2->Path2 Fast SnAr Prod1 Product: 2-Nu-5-nitropyridine (Nitro Retained) Path1->Prod1 Prod2 Product: 2-Nu-5-ethoxypyridine (Nitro Lost) Path2->Prod2

Caption: Divergent reaction pathways. 2-Ethoxy-5-nitropyridine retains the nitro group (Green path), while 5-ethoxy-2-nitropyridine loses it (Red path).

Experimental Protocols

Protocol 1: Rapid Chemical Spot Test (Nitro Lability)

Use this to distinguish the isomers if NMR is unavailable.

  • Preparation: Dissolve 10 mg of the unknown compound in 0.5 mL of DMSO.

  • Reagent: Add 2 equivalents of Benzylamine.

  • Observation (Heat to 60°C for 30 mins):

    • 2-Ethoxy-5-nitropyridine: Solution turns yellow/orange (formation of 2-benzylamino-5-nitropyridine). The reaction is relatively slow.

    • 5-Ethoxy-2-nitropyridine: Rapid evolution of gas (nitrite decomposition) or immediate color change. The nitro group is displaced, and the resulting nitrite ion can be detected using a Griess reagent strip (turns pink/red).

    • Note: If the compound is actually 5-bromo-2-ethoxypyridine (the common synthesis error), no reaction will occur under these mild conditions.

Protocol 2: NMR Sample Preparation
  • Solvent Choice: Use DMSO-d

    
     rather than CDCl
    
    
    
    to prevent aggregation and ensure sharp peaks for the nitro-adjacent protons.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Acquisition: Run a standard proton scan (16 scans minimum).

  • Analysis: Zoom into the 8.0–9.5 ppm region.

    • Peak at >9.0 ppm: Confirms 2-Ethoxy-5-nitropyridine.[1]

    • No Peak >8.5 ppm: Suspect 5-Ethoxy-2-nitropyridine (or the bromo-ether impurity).

References

  • Sigma-Aldrich. 2-Ethoxy-5-nitropyridine Product Specification (CAS 31594-45-3).[1][4]Link

  • TCI Chemicals. 2-Ethoxy-5-nitropyridine Physical Properties and Melting Point Data.Link

  • National Institutes of Health (NIH). Reactivity of Nitro-Pyridines: Nucleophilic Substitution Patterns.Link

  • Jubilant Ingrevia. Safety Data Sheet: 5-Chloro-2-nitropyridine (Structural Analog Data).Link

  • Chemistry of Heterocyclic Compounds. Pyridine and Its Derivatives: Displacement of Nitro Groups in 2-Nitropyridines. (Historical reference on the "Nitro Displacement Trap"). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 5-Ethoxy-2-nitropyridine

Executive Summary & Core Directive 5-Ethoxy-2-nitropyridine (CAS: 26038-87-9 / 31594-45-3 isomer analogs) is a nitro-aromatic compound utilized primarily as a pharmaceutical intermediate. While not typically classified a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

5-Ethoxy-2-nitropyridine (CAS: 26038-87-9 / 31594-45-3 isomer analogs) is a nitro-aromatic compound utilized primarily as a pharmaceutical intermediate. While not typically classified as a primary explosive, the presence of the nitro group (


) on the pyridine ring confers potential energetic properties , particularly under conditions of high heat or shock.

Core Disposal Directive:

  • Primary Method: High-temperature incineration equipped with an afterburner and scrubber.

  • Critical Prohibition: NEVER mix with strong oxidizing agents, reducing agents, or strong bases in the waste stream. This can trigger exothermic decomposition.

  • Physical State: Typically a solid powder (Melting Point ~90–94°C).[1][2] Treat as Hazardous Solid Waste unless dissolved in solvent.

Hazard Identification & Risk Assessment

Effective disposal requires understanding the specific risks associated with the molecule's functional groups.

Hazard CategoryClassificationMechanism of Danger
Reactivity Nitro-Aromatic Nitro groups are electron-withdrawing and can facilitate rapid oxidation-reduction reactions. While stable at room temperature, they may decompose violently if heated to decomposition or mixed with incompatibles.
Health Irritant / Toxic Causes skin (H315), eye (H319), and respiratory irritation (H335).[3] Harmful if swallowed or absorbed.[4]
Flammability Combustible Solid Finely divided dust can form explosive mixtures with air.[5] High surface area increases flammability risk.
Chemical Compatibility Matrix

The following diagram illustrates the critical segregation requirements to prevent accidental reaction in the waste container.

CompatibilityMatrix cluster_legend Legend Target 5-Ethoxy-2-nitropyridine Oxidizers Strong Oxidizers (Nitrates, Peroxides) Target->Oxidizers Violent Reaction (Fire/Explosion) Bases Strong Bases (NaOH, KOH) Target->Bases Exothermic Hydrolysis Reducers Reducing Agents (Hydrides, Metals) Target->Reducers Energetic Reduction Solvents Compatible Solvents (Methanol, DCM, Acetone) Target->Solvents Safe Dissolution for Incineration key Red/Dashed = Incompatible (Segregate) Green/Solid = Compatible (Process)

Figure 1: Chemical compatibility network highlighting critical segregation requirements to prevent energetic decomposition.

Pre-Disposal Preparation

Before moving waste to the central accumulation area, follow these segregation protocols.

A. Waste Segregation
  • Stream A (Solid): Pure substance, contaminated weighing boats, gloves, and filter paper.

  • Stream B (Liquid): Mother liquors or solutions containing the compound.

  • Prohibited: Do not combine with aqueous acidic waste or oxidizing waste streams (e.g., Chromic acid, Piranha solution).

B. Packaging Requirements
  • Container: High-density polyethylene (HDPE) or amber glass bottles. Avoid metal containers if the compound is in an acidic solution to prevent corrosion and hydrogen gas evolution.

  • Labeling:

    • Must read: "HAZARDOUS WASTE - 5-Ethoxy-2-nitropyridine" .

    • Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Ignitable (Check if in flammable solvent).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf-stock or solid spill cleanup residues.

  • PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 dust mask or fume hood sash lowered.

  • Collection:

    • Transfer the solid material into a wide-mouth HDPE jar.

    • Do not sweep dust into the air; use a damp paper towel to wipe up fine powder to prevent dust explosion hazards.

  • Labeling: Tag the container with the chemical name and the specific hazard: "Toxic Solid, Organic, Nitro-compound" .

  • Disposal Path: Hand over to EHS for Incineration .

    • Note: The facility will likely dissolve this in a combustible solvent fuel blend prior to injection into the incinerator.

Protocol B: Liquid Waste (Solutions)

Use this for reaction mixtures or HPLC waste.

  • Solvent Check: Ensure the carrier solvent is compatible (e.g., Methanol, Dichloromethane, Ethyl Acetate).

  • Segregation: Verify the waste carboy does NOT contain peroxides or strong acids.

  • Dilution (Optional but Recommended): If the concentration is high (>10%), dilute with a compatible combustible solvent (e.g., Acetone) to lower the energy density of the solution.

  • Disposal Path: Tag as "Flammable/Toxic Organic Waste" (assuming flammable solvent) and route for Fuel Blending/Incineration .

Disposal Decision Tree

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PackSolid Pack in HDPE Jar. Label 'Toxic Solid'. Solid->PackSolid ContamCheck Contaminated with Oxidizers? Liquid->ContamCheck Segregate CRITICAL: Segregate Immediately. Do NOT mix. ContamCheck->Segregate Yes PackLiquid Pack in Solvent Carboy. Label 'Flammable/Toxic'. ContamCheck->PackLiquid No EHS Transfer to EHS/Waste Contractor Segregate->EHS Contact Specialist PackSolid->EHS PackLiquid->EHS Incinerate Final Disposal: Incineration w/ Scrubber EHS->Incinerate

Figure 2: Operational workflow for classifying and packaging waste streams.

Emergency Procedures

Spill Response:

  • Evacuate: If a large amount (>100g) is spilled or if dust is airborne, evacuate the immediate area.

  • Ventilate: Increase ventilation to disperse dust/vapors.

  • Cleanup (Dry):

    • Do NOT use a standard brush/dustpan if dry; this generates static and dust.

    • Cover the spill with a damp paper towel to suppress dust.

    • Scoop the damp material into a waste container.

  • Cleanup (Wet): Absorb liquid spills with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is an oxidizer (unlikely here, but good practice).

Exposure:

  • Skin: Wash with soap and water for 15 minutes.

  • Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses.[4]

  • Inhalation: Move to fresh air immediately.

Regulatory Compliance (US Focus)

While 5-Ethoxy-2-nitropyridine is not explicitly listed on the RCRA "P" or "U" lists, it must be characterized by the generator.

Regulatory BodyCode/StatusDescription
RCRA (EPA) Unlisted Likely falls under D001 (Ignitable) if in flammable solvent, or general hazardous waste due to toxicity.
DOT UN 2811 Toxic solids, organic, n.o.s. (5-Ethoxy-2-nitropyridine).
SARA Title III Section 313 Check threshold quantities; nitro compounds often trigger reporting if used in bulk.

Note on "Empty" Containers: Triple rinse empty containers with a compatible solvent (e.g., acetone) before discarding the container. Collect the rinsate as hazardous liquid waste (Stream B).

References

  • PubChem. (n.d.). Compound Summary: 5-Ethoxy-2-nitropyridine.[6] National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethoxy-2-nitropyridine
Reactant of Route 2
Reactant of Route 2
5-Ethoxy-2-nitropyridine
© Copyright 2026 BenchChem. All Rights Reserved.